1-Boc-2-butyl-piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-butylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609843 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-69-8 | |
| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-2-butyl-piperazine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-butyl-piperazine, a mono-Boc protected piperazine derivative, is a chiral building block of significant interest in medicinal chemistry. Its structure, featuring a piperazine core with a butyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, offers a versatile platform for the synthesis of complex molecular architectures. The presence of a chiral center and the orthogonal reactivity of the two nitrogen atoms make it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.
Chemical Identity and Properties
Two primary forms of this compound are commercially available, distinguished by their stereochemistry: the racemic mixture and the (S)-enantiomer.
| Identifier | This compound (Racemic/Unspecified) | (S)-1-Boc-2-butyl-piperazine |
| CAS Number | 1027511-69-8 | 169447-76-1[1] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol | 242.36 g/mol [1] |
| IUPAC Name | tert-butyl 2-butylpiperazine-1-carboxylate | tert-butyl (2S)-2-butylpiperazine-1-carboxylate[1] |
| Appearance | Colorless to yellow liquid | Not specified |
| Purity | Typically ≥97% | Typically ≥97%[1] |
| Predicted Boiling Point | 320.5 ± 17.0 °C | Not specified |
| Predicted Density | 0.964 ± 0.06 g/cm³ | Not specified |
| Predicted pKa | 8.49 ± 0.40 | Not specified |
| Storage Temperature | 2-8°C | Not specified |
Synthesis Strategies: Crafting the Chiral Core
The synthesis of 2-substituted piperazines, such as this compound, presents a significant stereochemical challenge. Several enantioselective strategies have been developed to address this, providing access to these valuable chiral building blocks.
Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones
A powerful method for the enantioselective synthesis of α-substituted piperazines involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[2][3][4][5] This approach allows for the formation of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess. The resulting chiral piperazin-2-one can then be reduced to the corresponding piperazine.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of enantioenriched 2-alkyl-piperazines.
This strategy offers a versatile route to a variety of chiral 2-substituted piperazines by varying the allylic substrate used in the alkylation step. The use of an N-Boc protecting group on the piperazin-2-one is advantageous as it can facilitate the synthesis of the starting material and can be readily removed in the final steps.[6][7]
Asymmetric Lithiation-Trapping of N-Boc Piperazines
Another effective method for the enantioselective functionalization of the piperazine ring is through asymmetric lithiation-trapping.[8] This approach involves the deprotonation of an N-Boc protected piperazine at the α-position using a chiral ligand-alkyllithium base complex, followed by quenching with an electrophile.
Experimental Protocol (General):
-
Preparation: To a solution of an N-Boc-N'-alkyl-piperazine in an anhydrous aprotic solvent (e.g., THF, Et₂O) at low temperature (-78 °C), add a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate.
-
Lithiation: Slowly add a solution of sec-butyllithium (s-BuLi) and stir the reaction mixture at -78 °C for the optimized lithiation time.
-
Trapping: Quench the resulting lithiated intermediate with the desired electrophile (e.g., an alkyl halide).
-
Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The success of this method is highly dependent on the nature of the distal N-substituent and the electrophile used.[8]
Applications in Drug Discovery
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs. The introduction of a butyl group at the 2-position of the piperazine ring can significantly impact the pharmacological properties of a molecule by introducing a chiral center and a lipophilic substituent. This can lead to improved target binding, selectivity, and pharmacokinetic profiles.
While specific, publicly available applications of this compound are not extensively documented, its utility can be inferred from the broad applications of substituted piperazines in various therapeutic areas, including:
-
Oncology: As exemplified by the kinase inhibitor Imatinib, piperazine-containing compounds are crucial in cancer therapy.[2]
-
Infectious Diseases: The fluoroquinolone antibiotic Ciprofloxacin contains a piperazine ring, highlighting its importance in antibacterial drug design.[2]
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are found in drugs for Parkinson's disease (Piribedil) and HIV (Indinavir).[2]
The availability of enantiomerically pure this compound allows for the systematic exploration of stereochemistry in drug candidates, a critical aspect of modern drug design.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The development of robust enantioselective synthetic methods has made this and other 2-substituted piperazines more accessible to the medicinal chemistry community. As the demand for three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of chiral intermediates like this compound is set to increase, paving the way for the development of next-generation therapeutics.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation [authors.library.caltech.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-2-butyl-piperazine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Boc-2-butyl-piperazine (tert-butyl 2-butylpiperazine-1-carboxylate), a valuable intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes predicted data with field-proven methodologies for experimental characterization. We delve into the structural and electronic properties that govern the behavior of this molecule, offering detailed, self-validating protocols for determining key parameters such as pKa, solubility, and spectral characteristics. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to not only understand but also effectively utilize this compound in their research endeavors.
Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The strategic introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's physicochemical and pharmacological profile. This compound, with its asymmetrically substituted ring, represents a key building block for creating novel chemical entities with tailored properties. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective functionalization at the other, while the butyl group at the 2-position introduces lipophilicity and steric bulk, which can significantly influence receptor binding and metabolic stability.[2] A thorough understanding of the physicochemical properties of this intermediate is therefore paramount for its effective application in multi-step syntheses and the rational design of new therapeutic agents.
Synthesis and Purification of this compound
The synthesis of 2-substituted N-Boc-piperazines can be achieved through various synthetic strategies, with a common approach being the direct α-lithiation of an N-Boc-piperazine derivative followed by quenching with an electrophile.[3] This methodology allows for the direct functionalization of the carbon atom adjacent to the Boc-protected nitrogen.
Synthetic Pathway: A Plausible Approach
A likely synthetic route to this compound involves the α-lithiation of a suitably protected piperazine, followed by reaction with a butylating agent.
Diagram 1: Proposed Synthesis of this compound
References
An In-depth Technical Guide to 1-Boc-2-butyl-piperazine: Structure, Stereochemistry, and Analytical Considerations
This guide provides a comprehensive technical overview of 1-Boc-2-butyl-piperazine, a chiral building block of significant interest in medicinal chemistry. We will delve into its structural features, the critical implications of its stereochemistry, methods for its synthesis, and robust analytical protocols for stereochemical and purity verification. This document is intended for researchers, scientists, and drug development professionals who utilize chiral scaffolds in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] Its utility stems from its ability to improve the pharmacokinetic profile of drug candidates and to serve as a versatile linker between different pharmacophoric elements.[4]
Introducing stereocenters into the piperazine ring, as seen in this compound, adds a crucial third dimension to molecular design. The specific spatial arrangement of substituents can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors.[5][6] Consequently, controlling the stereochemistry of these building blocks is paramount, as different enantiomers can exhibit varied efficacy, selectivity, and toxicity profiles.[5] this compound, with its chiral center at the C2 position and an orthogonal protecting group strategy (a Boc group on one nitrogen and a free secondary amine on the other), represents a highly valuable intermediate for the stereospecific synthesis of complex pharmaceutical agents.[7][8]
Molecular Structure and Physicochemical Properties
This compound, formally named tert-butyl 2-butylpiperazine-1-carboxylate, possesses a unique combination of structural features that dictate its chemical behavior and utility.
-
Core Structure : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
-
Chiral Center : The carbon atom at the C2 position is substituted with a butyl group, rendering it a stereocenter.
-
Protecting Group : The nitrogen at the N1 position is protected by a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile group prevents N1 from participating in reactions, thereby directing functionalization to the N4 position.[9][10] It also influences the conformational equilibrium of the piperazine ring.[11][12]
-
Reactive Site : The secondary amine at the N4 position is a nucleophilic site available for a wide range of chemical transformations, such as alkylation, acylation, and Buchwald-Hartwig amination.[13][14]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1027511-69-8 | [15] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | [15] |
| Molecular Weight | 242.36 g/mol | [15] |
| Boiling Point (Predicted) | 320.5 ± 17.0 °C | [15] |
| Density (Predicted) | 0.964 ± 0.06 g/cm³ | [15] |
| Storage Temperature | 2-8 °C | [15] |
The Central Role of Stereochemistry
The C2 carbon of this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Boc-2-butyl-piperazine and (S)-1-Boc-2-butyl-piperazine.
The absolute configuration (R or S) of this stereocenter is critical in drug development. The three-dimensional arrangement of the butyl group dictates how the molecule, and any subsequent derivatives, will fit into the binding pocket of a biological target. The differential binding affinity of enantiomers can lead to one being a potent therapeutic while the other is inactive or, in some cases, responsible for undesirable side effects.[6] Therefore, the synthesis and quality control must be enantioselective to ensure the production of a single, desired stereoisomer.
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Synthesis and Stereocontrol
Achieving high enantiomeric purity is the primary challenge in synthesizing chiral 2-substituted piperazines. Several strategies have been developed, often starting from components of the chiral pool or employing asymmetric catalysis.
A common and effective approach involves starting from a chiral α-amino acid, which provides a readily available source of stereochemistry.[7]
Field-Proven Synthetic Workflow Example
This workflow illustrates a scalable, multi-step synthesis designed to produce enantiomerically pure 2-substituted piperazines.[7]
Caption: General synthetic workflow for chiral 2-substituted piperazines.
Causality Behind Experimental Choices:
-
Choice of Starting Material : Using a commercially available, enantiopure α-amino acid like (S)-Norleucine directly installs the desired stereochemistry at the future C2 position, avoiding costly and complex resolution or asymmetric synthesis steps later on.
-
Orthogonal Protecting Groups : The use of a Nosyl (Ns) group alongside the Boc group is a deliberate choice. The Nosyl group is stable under the conditions required for ring formation but can be selectively removed under mild basic conditions that leave the acid-sensitive Boc group intact. This orthogonal strategy is crucial for controlled, stepwise synthesis.
-
Aza-Michael Addition : The key ring-forming step often involves an aza-Michael addition.[7] This transformation is highly efficient for constructing the piperazine core. Activating the hydroxyl group as a mesylate (Step 3) creates an excellent leaving group, facilitating the intramolecular cyclization.
Analytical Characterization and Quality Control
Confirming the identity, purity, and, most importantly, the stereochemical integrity of this compound is a non-negotiable step in its application. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.
Structural Verification: NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9H around 1.4-1.5 ppm), the butyl chain protons, and the distinct, often complex, signals of the piperazine ring protons.[16][17][18] Due to restricted rotation around the N-Boc amide bond, signal broadening or the appearance of multiple conformers at room temperature is common, providing further structural insight.[11][12]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight (242.36 g/mol ). Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺ at m/z 243.4.
Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds.[19][20]
Underlying Principle : The separation relies on a Chiral Stationary Phase (CSP). The CSP is a solid support (typically silica) to which a chiral selector is immobilized. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation.[21] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral molecules, including piperidine derivatives.[22]
Protocol: A Self-Validating Chiral HPLC Method
-
Column Selection : Screen several polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to find the one that provides the best resolution.
-
Mobile Phase : Start with a normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).
-
Additive : For basic compounds like piperazines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is critical. This deactivates acidic sites on the silica support, preventing peak tailing and improving resolution.
-
Method Validation :
-
Inject a Racemic Standard : First, inject a 50:50 mixture of the (R) and (S) enantiomers. This is essential to prove the method is capable of separation and to determine the retention times of each enantiomer.
-
Calculate Resolution (Rs) : The separation between the two enantiomer peaks should have a resolution (Rs) value ≥ 1.5 for baseline separation, ensuring accurate quantification.
-
Inject the Test Sample : Inject the synthesized sample under the same conditions.
-
Calculate Enantiomeric Excess (% ee) : The % ee is calculated from the peak areas (A) of the major and minor enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Caption: A typical workflow for chiral HPLC analysis.
Applications in Drug Discovery and Development
Chiral 2-substituted piperazines are key intermediates in the synthesis of a multitude of biologically active molecules.[8][23] The butyl group in this compound can serve as a lipophilic element to enhance membrane permeability or to occupy a specific hydrophobic pocket in a target protein. The N4 position provides a convenient handle for introducing diverse functionalities to explore structure-activity relationships (SAR).
For instance, enantiopure 2-substituted piperazines are crucial components in the synthesis of HIV protease inhibitors like Indinavir and kinase inhibitors used in oncology.[23][24] The precise stereochemistry at the C2 position is often essential for achieving the high potency and selectivity required for a successful drug candidate.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated building block that enables the exploration of three-dimensional chemical space in drug discovery. A deep understanding of its structure, the critical importance of its stereochemistry, and the application of rigorous, self-validating analytical methods are essential for its effective use. The ability to synthesize and confirm the stereochemical purity of this intermediate allows medicinal chemists to design and build next-generation therapeutics with greater precision and control over their biological activity.
References
- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1-Boc -Piperazine - (57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. lifechempharma.com [lifechempharma.com]
- 14. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 15. This compound CAS#: 1027511-69-8 [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. benchchem.com [benchchem.com]
- 23. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectral Characterization of 1-Boc-2-butyl-piperazine
Introduction
1-Boc-2-butyl-piperazine is a chiral N-protected piperazine derivative. As with many substituted heterocycles, it serves as a valuable building block in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen, while the butyl group at the C2 position introduces a lipophilic and chiral center, making it a key intermediate for complex molecular architectures.
Accurate structural confirmation and purity assessment are paramount in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this process. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous characterization of the molecule.
This guide provides an in-depth analysis of the expected spectral data for this compound. As experimental data for this specific compound is not widely available in public spectral databases, this document focuses on a detailed prediction and interpretation of its spectra based on fundamental principles and data from analogous structures. This predictive framework serves as a robust reference for researchers synthesizing this molecule or similar derivatives.
Molecular Structure and Spectroscopic Overview
A thorough analysis begins with the molecule's structure. Understanding the symmetry, electronic environment, and functional groups is key to predicting and interpreting its spectral output.
Caption: Molecular structure of this compound.
The structure reveals several key features for spectral analysis:
-
Chiral Center: The C2 carbon is a stereocenter, rendering the piperazine ring protons and carbons diastereotopic and thus magnetically non-equivalent.
-
Boc Group: This group will produce a strong carbonyl (C=O) signal in the IR spectrum and characteristic signals for the tert-butyl group in both ¹H and ¹³C NMR.
-
Piperazine Ring: A flexible six-membered ring whose protons will exhibit complex splitting patterns due to axial and equatorial positions and coupling between adjacent and geminal protons.
-
Butyl Chain: A simple alkyl chain with distinct proton and carbon environments.
Workflow for Spectroscopic Analysis
The comprehensive characterization of a novel compound like this compound follows a logical workflow, ensuring that data from each technique is used to build a cohesive structural picture.
Caption: General workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the chiral center at C2, we expect a complex and asymmetric spectrum.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.9 - 4.1 | m | 1H | H-2 | Methine proton on the chiral center, adjacent to N1 and the butyl group. Expected to be downfield. |
| ~3.7 - 3.9 | m | 1H | H-6 (axial) | Axial proton deshielded by the N1-Boc group. |
| ~3.0 - 3.2 | m | 2H | H-3, H-5 | Protons adjacent to the secondary amine (N4). |
| ~2.7 - 2.9 | m | 2H | H-6 (eq), H-5 | Remaining piperazine ring protons. |
| ~2.5 - 2.7 | m | 1H | H-3 | Remaining piperazine ring proton. |
| ~1.9 (variable) | br s | 1H | N-H | Proton on N4; chemical shift and appearance are concentration and solvent dependent. |
| ~1.6 - 1.8 | m | 2H | H-1' | CH₂ of the butyl group attached to the chiral center. |
| 1.48 | s | 9H | Boc (CH₃)₃ | Classic singlet for the nine equivalent protons of the tert-butyl group. |
| ~1.2 - 1.4 | m | 4H | H-2', H-3' | Methylene protons of the butyl chain. |
| ~0.90 | t, J ≈ 7.2 Hz | 3H | H-4' | Terminal methyl group of the butyl chain, split into a triplet by the adjacent CH₂. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C=O (Boc) | Carbonyl carbon of the carbamate group. |
| ~79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~57.0 | C-2 | Chiral carbon, shifted downfield by two adjacent nitrogen atoms. |
| ~46-50 | C-3, C-5, C-6 | Piperazine ring carbons. Multiple distinct signals are expected due to asymmetry. |
| ~35.0 | C-1' | Butyl chain carbon attached to the ring. |
| ~28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
| ~27.0 | C-2' | Butyl chain methylene carbon. |
| ~22.5 | C-3' | Butyl chain methylene carbon. |
| ~14.0 | C-4' | Terminal methyl carbon of the butyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Apply a small amount of the neat oil or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Processing: Perform a background scan and ratio it against the sample scan to generate the final transmittance or absorbance spectrum.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3340 | Medium, Broad | N-H Stretch | Stretching vibration of the secondary amine in the piperazine ring. |
| 2955, 2870 | Strong | C-H Stretch (sp³) | Asymmetric and symmetric stretching of C-H bonds in the butyl and piperazine groups. |
| ~1695 | Strong | C=O Stretch | Carbonyl stretch of the Boc protecting group. This is a key diagnostic peak. |
| ~1420 | Medium | C-H Bend | Scissoring/bending vibrations of CH₂ groups. |
| ~1365 | Medium | C-H Bend | Characteristic gem-dimethyl bending from the tert-butyl group. |
| ~1160 | Strong | C-O Stretch | Stretch associated with the O-C(CH₃)₃ part of the Boc group. |
| ~1120 | Strong | C-N Stretch | Stretching of the carbamate and amine C-N bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructural elements.
Experimental Protocol (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Acquisition Mode: Operate in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. Acquire data over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₃H₂₆N₂O₂
-
Monoisotopic Mass: 242.1994 g/mol
-
Predicted Molecular Ion:
-
[M+H]⁺: m/z = 243.2067
-
[M+Na]⁺: m/z = 265.1886
-
Plausible Fragmentation Pathway
The Boc group is notoriously labile in the mass spectrometer. Its fragmentation provides a clear diagnostic signature.
Caption: Predicted ESI-MS fragmentation of this compound.
-
Loss of Isobutylene (C₄H₈): A very common fragmentation for Boc-protected amines, resulting in a carbamic acid intermediate that rapidly decarboxylates. This leads to a peak at m/z 187.1 .
-
Loss of the entire Boc group (C₅H₉O₂): Cleavage of the N-C bond results in the protonated 2-butyl-piperazine fragment at m/z 143.1 .
-
Formation of tert-butyl cation (C₄H₉)⁺: The highly stable tert-butyl cation is often observed as a prominent peak at m/z 57.1 .
Conclusion
The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the diastereotopic nature of the ring, IR spectroscopy provides rapid confirmation of key functional groups, most notably the Boc-carbonyl. Finally, high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that corroborate the presence of the Boc and butyl substituents. This guide provides a predictive but comprehensive blueprint for the characterization of this molecule, empowering researchers to confidently verify its synthesis and purity.
Commercial availability of chiral 1-Boc-2-butyl-piperazine
An In-depth Technical Guide to the Commercial Availability and Synthetic Landscape of Chiral 1-Boc-2-butyl-piperazine
Abstract
Chiral 2-substituted piperazines are foundational scaffolds in modern medicinal chemistry, integral to the development of novel therapeutics. This technical guide provides a comprehensive overview of (R)- and (S)-1-Boc-2-butyl-piperazine, a key chiral building block for drug discovery professionals. We delve into its commercial availability from various suppliers, outline its critical physicochemical properties, and present a detailed examination of the primary synthetic strategies used to access this compound in enantiomerically pure form. These strategies—asymmetric synthesis, chiral pool-based approaches, and classical resolution—are discussed with an emphasis on the underlying chemical principles and practical execution. Detailed protocols and workflow diagrams are provided to equip researchers with the knowledge to either source or synthesize this versatile intermediate for their research and development pipelines.
Introduction: The Significance of Chiral 2-Substituted Piperazines in Drug Discovery
The piperazine ring is a privileged heterocyclic motif, consistently ranking among the most common scaffolds found in small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, and its two nitrogen atoms provide versatile handles for synthetic modification. When a substituent is introduced at the 2-position, a stereocenter is created, giving rise to chiral piperazine derivatives.
The introduction of chirality is a cornerstone of modern drug design. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure building block like this compound allows for the precise, three-dimensional construction of drug candidates, which can enhance binding affinity and selectivity for a biological target.[2] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen renders the two amines orthogonally reactive, enabling selective functionalization at the free secondary amine before subsequent modification at the other nitrogen, making it an invaluable and highly versatile intermediate.[3]
Physicochemical Properties and Identification
Accurate identification and handling of chiral this compound are critical for successful research outcomes. The properties for both the (R) and (S) enantiomers are summarized below.
| Property | (R)-1-Boc-2-butyl-piperazine | (S)-1-Boc-2-butyl-piperazine |
| Appearance | Solid or Oil | Solid or Oil |
| CAS Number | 1212133-43-1[4][5] | 169447-76-1[6] |
| Molecular Formula | C₁₃H₂₆N₂O₂[4][5] | C₁₃H₂₆N₂O₂[6] |
| Molecular Weight | 242.36 g/mol [4][5] | 242.36 g/mol [6] |
| Typical Purity | ≥95-97%[4][] | ≥97%[6] |
| Boiling Point | ~320.5 °C (Predicted)[5] | Not specified |
| Density | ~0.964 g/cm³ (Predicted)[5] | Not specified |
| Storage Conditions | 2–8 °C under inert gas[5] | Room Temperature / Refrigerated |
Commercial Availability and Sourcing
Both enantiomers of this compound are commercially available from a range of chemical suppliers, facilitating their direct use in research and development without the need for in-house synthesis. Availability, packaging, and pricing are subject to change, and researchers should consult directly with suppliers for current information.
| Enantiomer | Supplier(s) | CAS Number |
| (R)-1-Boc-2-butyl-piperazine | ChemScene, ChemicalBook, BOC Sciences[4][5][] | 1212133-43-1 |
| (S)-1-Boc-2-butyl-piperazine | Fluorochem[6] | 169447-76-1 |
When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity (typically assessed by HPLC or GC), and enantiomeric excess (ee), which is determined using chiral chromatography.
The Synthetic Landscape: Accessing Enantiopure this compound
While commercial sourcing is often the most direct route, an understanding of the synthetic methodologies is crucial for process development, scale-up, or situations where a custom-synthesized derivative is required. The primary strategies for obtaining this chiral building block are asymmetric synthesis, synthesis from the chiral pool, and chiral resolution.
Strategy 1: Asymmetric Synthesis via Direct C-H Functionalization
Directly functionalizing the piperazine ring enantioselectively represents a highly efficient and modern approach. A powerful method involves the asymmetric lithiation of an N-Boc piperazine, followed by trapping the resulting anion with an electrophile.[8][9] This strategy, pioneered by O'Brien and coworkers, utilizes a chiral ligand, such as (-)-sparteine or a sparteine surrogate, to direct the deprotonation to one of the two enantiotopic C-H bonds adjacent to the Boc-protected nitrogen.
The causality behind this choice is atom economy; it avoids the installation and removal of directing groups and builds the desired stereocenter on a pre-formed ring. The choice of a butylating agent (e.g., butyl iodide or bromide) as the electrophile completes the synthesis.
References
- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. (R)-1-Boc-2-butyl-piperazine | 1212133-43-1 [amp.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Nature of the Piperazine Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of a wide array of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets, often with high affinity. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its prevalence in over 100 FDA-approved drugs is a testament to its remarkable versatility and favorable physicochemical properties, which have solidified its status as a cornerstone in modern drug design.[1][3]
The utility of the piperazine moiety stems from a unique combination of attributes. The two nitrogen atoms act as basic centers that can be protonated at physiological pH, a feature that often enhances aqueous solubility and, consequently, bioavailability.[2] Furthermore, the piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.[2][4] From a synthetic standpoint, the dual nitrogen atoms offer readily available handles for derivatization, making the piperazine scaffold an exceptionally tractable tool for medicinal chemists to fine-tune the properties of drug candidates.[4][5]
This guide provides a comprehensive technical exploration of substituted piperazines, covering their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, supported by detailed experimental protocols and quantitative data.
Synthetic Strategies for Substituted Piperazines: Building the Core
The ability to efficiently and selectively introduce substituents onto the piperazine ring is fundamental to its application in drug discovery. The two nitrogen atoms, N1 and N4, are the primary points of diversification.
N-Arylation: The Buchwald-Hartwig Amination
The formation of a carbon-nitrogen bond between an aryl group and the piperazine nitrogen is a common and critical transformation. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this, largely replacing harsher classical methods.[1] This reaction is particularly valuable for its broad substrate scope and tolerance of various functional groups.
Causality in Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination.[1] Sterically hindered and electron-rich phosphine ligands are often essential for high yields, especially when dealing with less reactive aryl chlorides. The choice of base is also crucial; weaker bases may not be effective in deprotonating the piperazine, while overly strong bases can lead to side reactions. The solvent must be able to dissolve all reactants and be stable at the required reaction temperature.
Experimental Protocol: Synthesis of N-Aryl-N'-Boc-piperazine via Buchwald-Hartwig Amination [1]
This protocol describes a general procedure for the coupling of N-Boc-piperazine with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe.
-
In a separate vial, prepare the catalyst/ligand solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
Caption: Workflow for the Buchwald-Hartwig Amination.
N-Benzylation: Reductive Amination
The introduction of a benzyl group is another common modification of the piperazine scaffold. Reductive amination is a highly effective method for this transformation, involving the reaction of piperazine with a benzaldehyde derivative in the presence of a reducing agent.
Experimental Protocol: Synthesis of 1-Benzylpiperazine [6]
This protocol describes a general procedure for the reductive amination of piperazine with benzaldehyde.
Materials:
-
Piperazine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, methanol)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve piperazine and benzaldehyde in the chosen solvent in a round-bottom flask.
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine/iminium ion formation.
-
Add the reducing agent portion-wise to the reaction mixture, controlling any potential exotherm.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to yield 1-benzylpiperazine.[6]
Self-Validation: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR) and its purity confirmed by GC-MS or HPLC.
Caption: Workflow for Reductive Amination.
Analytical Characterization of Piperazine Derivatives
Robust analytical methods are essential for confirming the identity, purity, and stability of synthesized piperazine derivatives.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile piperazine derivatives.[5] For piperazine itself, which lacks a strong UV chromophore, derivatization is often necessary to enhance detection. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a stable, UV-active product.[5]
Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives (with Derivatization) [5][7]
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.[5][7]
-
Analytical column: e.g., Chiralpak IC (250 x 4.6 mm, 5 µm).[5][7]
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[7]
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.[7]
-
Injection volume: 10 µL.[7]
-
Column temperature: 35°C.[7]
-
Detection Wavelength: 340 nm (for NBD-Cl derivative).[7]
Sample Preparation (Derivatization):
-
Prepare a standard solution of the piperazine derivative in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]
-
Cool the solution and dilute with the mobile phase before injection.
Data Analysis:
-
Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable piperazine derivatives.[8]
Experimental Protocol: GC-MS Analysis of Piperazine Derivatives [8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column: e.g., J&W DB-5ms (30 m × 0.25 mm × 0.25 µm).[8]
GC Conditions:
-
Carrier gas: Helium at a constant flow of 1 mL/min.[8]
-
Oven temperature program: Initial temperature of 120°C for 1 min, then ramp to 150°C at 10°C/min and hold for 5 min, followed by a ramp of 7.5°C/min to 300°C, with a 2 min hold.[8]
-
Injection mode: Splitless.
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 550.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
For some applications, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be used to improve chromatographic properties.[8][9]
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of reference standards or library data.
-
Quantify using a calibration curve prepared with standards.
The Piperazine Scaffold in Action: Case Studies of Marketed Drugs
The versatility of the piperazine scaffold is best illustrated by its presence in a wide range of blockbuster drugs.
Imatinib (Gleevec®): A Revolution in Cancer Therapy
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[10] The N-methylpiperazine moiety in imatinib is crucial for its pharmacological profile, enhancing its aqueous solubility and oral bioavailability.[11]
Synthesis of Imatinib: The synthesis of imatinib is a multi-step process that culminates in the coupling of the core pyrimidine-aniline structure with N-methylpiperazine.[10]
Olanzapine (Zyprexa®): An Atypical Antipsychotic
Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. It features a 4-methylpiperazin-1-yl group attached to a thienobenzodiazepine core.[12]
Synthesis of Olanzapine: A common synthetic route involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][5][10]benzodiazepine with N-methylpiperazine.[13][14]
Vortioxetine (Brintellix®): A Multimodal Antidepressant
Vortioxetine is an antidepressant with a multimodal mechanism of action. Its structure includes a piperazine ring linking a 2,4-dimethylphenylthio moiety to a phenyl group.
Synthesis of Vortioxetine: The synthesis often involves a palladium-catalyzed coupling reaction to form the piperazine ring, for example, by reacting an aniline intermediate with bis(2-chloroethyl)amine.[15][16]
Structure-Activity Relationships (SAR) and Bioisosteric Replacement
Systematic modification of the substituents on the piperazine ring is a cornerstone of lead optimization in drug discovery. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Quantitative SAR of Piperazine-Containing Kinase Inhibitors
The following table presents a selection of piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors, illustrating the impact of substitution on inhibitory activity.
| Compound | R Group on Piperazine | JNK3 IC₅₀ (µM) | JNK1 IC₅₀ (µM) |
| 4a | H | 10.0 | >20 |
| 4b | Methyl | 1.1 | 0.52 |
| 4c | Ethyl | 1.2 | 0.81 |
| 4d | Isopropyl | 0.82 | 0.40 |
| 4g | Cyclopropylmethyl | 0.17 | 0.08 |
| 4i | Propargyl | 0.25 | 0.12 |
| Data adapted from reference[14] |
Analysis of SAR: The data shows that replacing the hydrogen at the N4 position of the piperazine (4a) with small alkyl groups (4b-d) generally improves potency.[14] Introducing groups with sp2 or sp character, such as cyclopropylmethyl (4g) and propargyl (4i), leads to a significant boost in inhibitory activity, potentially due to favorable interactions within the kinase active site.[14]
Bioisosteric Replacement of the Piperazine Ring
While the piperazine ring offers many advantages, it can also introduce metabolic liabilities.[17] In such cases, medicinal chemists often employ bioisosteric replacement, where the piperazine ring is replaced with another group that has similar physical or chemical properties, with the aim of improving the drug's overall profile.[17]
Common bioisosteres for the piperazine ring include homopiperazine, diazabicycloalkanes, and spirodiamines.[17][18] The choice of bioisostere can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[17]
Caption: Physicochemical properties of piperazine and its bioisosteres.
Conclusion and Future Perspectives
The substituted piperazine has earned its status as a privileged scaffold in medicinal chemistry through decades of successful application in drug discovery. Its unique combination of physicochemical properties and synthetic accessibility ensures its continued relevance. Future innovations in this field will likely focus on the development of novel, more efficient, and selective synthetic methodologies, particularly for the functionalization of the carbon atoms of the piperazine ring, which remains a relatively underexplored area.[19][20] The exploration of new and more sophisticated piperazine bioisosteres will also continue to be a fruitful avenue for overcoming ADME challenges and fine-tuning the properties of the next generation of piperazine-containing therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]
- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 4. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jocpr.com [jocpr.com]
- 8. scholars.direct [scholars.direct]
- 9. scholars.direct [scholars.direct]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 14. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 17. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 1-Boc-2-butyl-piperazine
Introduction
1-Boc-2-butyl-piperazine is a substituted piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The piperazine ring is a privileged scaffold found in numerous approved pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and to serve as a versatile linker. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a butyl group on the carbon at the 2-position allows for precise, regioselective synthesis of complex target molecules.[1]
Understanding the chemical stability and defining optimal storage conditions for such intermediates is paramount for ensuring the integrity of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Degradation of a key building block can lead to impurity formation, reduced yield, and potentially unforeseen challenges in downstream processing and purification. This guide provides a comprehensive overview of the stability profile of this compound, drawing from the fundamental chemistry of its constituent functional groups to establish best practices for its handling and storage.
Core Stability Profile: A Mechanistic Approach
The stability of this compound is primarily dictated by the interplay of its three key structural features: the acid-labile N-Boc protecting group, the carbamate linkage, and the piperazine ring itself.
The N-Boc Protecting Group: Acid-Labile by Design
The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis. Its widespread use stems from its robustness under a wide range of conditions, including basic hydrolysis, hydrogenolysis, and exposure to many nucleophiles.[2] However, its defining characteristic is its lability under acidic conditions.
The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This process is highly efficient and is the most significant intrinsic chemical instability of the molecule.[3] Consequently, exposure to even mild acidic conditions, whether from reagents, impurities, or environmental factors, poses the primary risk of degradation.
The Piperazine Scaffold: Susceptibility to Oxidation and Thermal Stress
The piperazine ring, while generally stable, contains two tertiary amine functionalities that are susceptible to oxidation. The lone pair of electrons on the unprotected nitrogen at the 4-position can be oxidized, particularly in the presence of atmospheric oxygen, metal catalysts (e.g., copper, iron), and elevated temperatures.[4] This can lead to the formation of N-oxides or more complex degradation products.
Furthermore, under significant thermal stress (e.g., >150°C), the piperazine ring itself can undergo degradation. Studies on aqueous piperazine have shown that thermal degradation can proceed via SN2 substitution reactions, potentially leading to ring-opening or the formation of N-formylated products.[4][5] While these conditions are more extreme than typical storage, they highlight a potential long-term degradation pathway if the material is stored improperly at elevated temperatures.[6][7]
Key Factors Influencing Degradation
Based on its chemical nature, the stability of this compound is influenced by several critical environmental factors.
-
Temperature: Elevated temperatures accelerate all chemical degradation pathways. For this molecule, the primary concern is the potential for increased rates of acid-catalyzed hydrolysis (if acidic impurities are present) and long-term oxidative and thermal degradation of the piperazine ring.[8] For closely related N-Boc piperazine compounds, refrigerated storage is consistently recommended.[1][9][10]
-
pH and Acidity: This is the most critical factor. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11] Exposure to acidic environments, including acidic gases in the atmosphere or storage with other acidic materials, will lead to deprotection, yielding 2-butyl-piperazine.
-
Atmosphere (Oxygen and Moisture): The piperazine moiety is noted to be "air sensitive," implying a susceptibility to oxidation.[9] Storing the compound under an inert atmosphere, such as nitrogen or argon, is a crucial step to prevent oxidative degradation.[12][13] Moisture can also participate in hydrolytic degradation, although the carbamate linkage is relatively stable compared to esters.
-
Light: While photolytic degradation is a common stress condition tested for pharmaceuticals, there is no specific evidence to suggest that this compound is exceptionally light-sensitive. However, as a best practice, storage in light-resistant containers is recommended to eliminate light as a potential variable.[13]
Recommended Storage and Handling Protocols
To ensure the long-term integrity and purity of this compound, the following storage and handling protocols are recommended based on its chemical properties.
Storage Conditions
Proper storage is the most effective means of preserving the compound's quality. Adherence to these conditions minimizes the risk of degradation from the key factors discussed above.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerator) | Slows all potential degradation pathways, including hydrolysis and oxidation.[1][10] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation of the piperazine ring's tertiary amines.[12][13] |
| Container | Tightly sealed, amber glass or opaque container | Prevents exposure to moisture and air; protects from light.[14][15] |
| Environment | Dry, well-ventilated area, away from acids and strong oxidizing agents | Prevents acid-catalyzed deprotection and accelerated oxidative degradation.[12][15] |
Handling Procedures
Safe and effective handling minimizes exposure to detrimental conditions and ensures user safety.
-
Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[12]
-
Avoid Incompatibilities: Do not handle or store near acids, acid chlorides, or strong oxidizing agents.[13]
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, as the compound may cause skin and eye irritation.[16][17]
-
Dispensing: Use clean, dry spatulas and equipment for dispensing to avoid cross-contamination with moisture or acidic residues.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for monitoring the purity of this compound over time. Such a method must be able to separate the intact compound from all potential degradation products.
Recommended Technique: RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the method of choice. For enhanced specificity and identification of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[18][19]
-
Principle: The non-polar nature of the Boc and butyl groups makes the compound well-suited for separation on a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Detection: The carbamate group provides a chromophore suitable for UV detection, typically around 210-220 nm. The primary degradation product, 2-butyl-piperazine, will have a significantly different retention time and can be easily resolved.
Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation (stress testing) should be performed.[20] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[21]
| Condition | Protocol Example | Potential Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 2-butyl-piperazine |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Expected to be stable |
| Oxidation | 3% H₂O₂ at room temperature for 24h | N-oxides and other oxidative products |
| Thermal | Solid state at 105 °C for 48h | Piperazine ring degradation products[6] |
| Photolytic | ICH Q1B conditions (UV/Vis light exposure) | To be determined |
Visualizing Degradation and Stability Workflows
Primary Degradation Pathway
The most probable degradation pathway under common laboratory and storage conditions is the acid-catalyzed removal of the Boc group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Boc-piperazine|lookchem [lookchem.com]
- 10. One moment, please... [lifechempharma.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. echemi.com [echemi.com]
- 17. Page loading... [wap.guidechem.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Untapped Potential of C2 Chirality: A Technical Guide to 2-Substituted Piperazine Derivatives in Drug Discovery
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a multitude of blockbuster drugs.[1] However, the vast majority of these therapeutics bear substitutions on the nitrogen atoms, leaving the carbon backbone relatively unexplored. This guide delves into the compelling and underexploited area of 2-substituted piperazine derivatives. We will illuminate the unique synthetic challenges and opportunities presented by introducing chirality at the C2 position, explore the profound impact of this substitution on pharmacological activity, and provide detailed protocols for their synthesis and characterization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the next generation of piperazine-based therapeutics.
The Piperazine Moiety: A Privileged Scaffold
The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of properties that make it a highly desirable pharmacophore.[2] Its structural rigidity, coupled with the ability to engage in hydrogen bonding as both a donor and acceptor, contributes to favorable pharmacokinetic profiles, including improved aqueous solubility and oral bioavailability.[2] The two nitrogen atoms also provide convenient handles for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.
While N1 and N4 substitutions have been the primary focus of drug design, leading to a host of successful drugs, the introduction of substituents onto the carbon atoms of the piperazine ring, particularly at the C2 position, opens up a new dimension of chemical space.[1] This C2-substitution introduces a chiral center, allowing for stereospecific interactions with biological targets and the potential for enhanced potency and selectivity.
Therapeutic Landscape of 2-Substituted Piperazine Derivatives
The strategic placement of a substituent at the C2 position has given rise to a new generation of drugs with diverse therapeutic applications. Here, we highlight three notable examples that have received FDA approval, showcasing the versatility of this chemical scaffold.
Vortioxetine: A Multimodal Antidepressant
Vortioxetine is a prime example of a successful 2-substituted piperazine derivative in the treatment of major depressive disorder.[3] Its mechanism of action is multifaceted, acting as a serotonin (5-HT) reuptake inhibitor and modulating the activity of several serotonin receptors.[4][5] This multimodal activity is thought to contribute to its efficacy and favorable side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).[6]
Mechanism of Action:
-
Serotonin Transporter (SERT) Inhibition: Vortioxetine binds with high affinity to the human serotonin transporter (Ki=1.6 nM), potently inhibiting the reuptake of serotonin (IC50=5.4 nM).[4]
-
5-HT Receptor Modulation: It also acts as a 5-HT3 receptor antagonist (Ki=3.7 nM) and a 5-HT1A receptor agonist (Ki=15 nM).[4]
Avapritinib: A Targeted Kinase Inhibitor for Cancer Therapy
Avapritinib is a potent and selective tyrosine kinase inhibitor approved for the treatment of gastrointestinal stromal tumors (GIST) harboring specific mutations in the PDGFRA and KIT genes.[7][8] The 2-substituted piperazine moiety in avapritinib is crucial for its interaction with the ATP-binding pocket of these kinases.
Mechanism of Action: Avapritinib targets mutant forms of platelet-derived growth factor receptor alpha (PDGFRA) and KIT, including the PDGFRA D842V mutation and various KIT exon 17 mutations, with high potency (IC50 < 25 nM).[9] By inhibiting these constitutively active kinases, avapritinib blocks downstream signaling pathways that drive tumor cell proliferation.[10]
Letermovir: A Novel Antiviral Agent
Letermovir represents a new class of antiviral drugs for the prevention of cytomegalovirus (CMV) infection in immunocompromised patients.[2][11] Its unique mechanism of action targets the CMV terminase complex, an enzyme essential for viral DNA processing and packaging.[12]
Mechanism of Action: Letermovir inhibits the CMV terminase complex by binding to the pUL56 subunit.[13] This prevents the cleavage of newly synthesized CMV DNA concatemers into individual viral genomes, thereby disrupting the formation of infectious virions.[11]
Synthesis and Characterization of 2-Substituted Piperazines
The synthesis of enantiomerically pure 2-substituted piperazines presents unique challenges but also offers opportunities for innovative chemical strategies.
General Synthetic Strategies
Several methods have been developed for the synthesis of 2-substituted piperazines, including:
-
Asymmetric Synthesis from Chiral Precursors: Utilizing readily available chiral starting materials, such as amino acids, allows for the stereocontrolled construction of the piperazine ring.
-
C-H Functionalization: Direct functionalization of the C-H bonds of a pre-formed piperazine ring is a powerful and atom-economical approach.[14]
-
Asymmetric Aza-Michael Reaction: This method has been successfully employed in the large-scale synthesis of letermovir, demonstrating its industrial applicability.[15]
Experimental Protocol: Synthesis of (S)-1-N-Boc-2-methylpiperazine
This protocol provides a step-by-step method for the synthesis of a key building block for many 2-substituted piperazine derivatives.
Materials:
-
(S)-2-methylpiperazine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (nBuLi), 1.6 M in hexanes
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Water (H2O)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for flash chromatography
-
Methanol (MeOH)
-
Ammonium hydroxide (NH4OH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve (S)-2-methylpiperazine (2 g, 20 mmol) in anhydrous THF (200 mL) at room temperature.
-
Add nBuLi (25 mL, 1.6 M in hexanes, 40 mmol) to the solution and stir for 30 minutes.
-
Add TBDMSCl (3.04 g, 20 mmol) to the mixture and stir for 1 hour.
-
Add (Boc)2O (5.2 g, 24 mmol) to the solution and stir for an additional hour.
-
Quench the reaction by diluting with H2O (50 mL).
-
Separate the organic layer, wash with brine (50 mL), and dry over Na2SO4.
-
Concentrate the solution under vacuum.
-
Purify the crude product by flash chromatography on silica gel using a mobile phase of 5% MeOH / 2% NH4OH / 93% CH2Cl2 to yield (S)-1-N-Boc-2-methylpiperazine as a yellow oil.[12]
Analytical Characterization
The rigorous characterization of 2-substituted piperazine derivatives is essential to confirm their identity, purity, and stereochemistry.
Key Techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly important for determining the enantiomeric purity of these compounds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the synthesized molecules.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
Structure-Activity Relationships and Molecular Mechanisms
The introduction of a substituent at the C2 position can have a profound impact on the biological activity of piperazine derivatives. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
Quantitative Data on 2-Substituted Piperazine Derivatives
The following table summarizes the in vitro activity of a series of 2-substituted piperazine derivatives targeting different biological targets. This data highlights how modifications at the C2 position can significantly influence potency.
| Target | 2-Substituent | IC50 (nM) | Reference |
| Kinase Inhibitors | |||
| KIT D816V | H | >1000 | [9] |
| (S)-1-amino-1-(4-fluorophenyl)ethyl | 4 | [9] | |
| PDGFRA D842V | H | >1000 | [9] |
| (S)-1-amino-1-(4-fluorophenyl)ethyl | 30 | [9] | |
| Dopamine Receptor Ligands | Ki (nM) | ||
| D2 Receptor | H | 113 | [17] |
| Indole-5-yl | 30 | [17] | |
| D3 Receptor | H | 3.73 | [17] |
| Indole-5-yl | 2 | [17] |
Signaling Pathway Modulation: PUMA-Mediated Apoptosis
Many anticancer agents, including those with a piperazine scaffold, exert their effects by inducing apoptosis, or programmed cell death. One of the key pathways involved in apoptosis is mediated by the p53 upregulated modulator of apoptosis (PUMA).
PUMA-Mediated Apoptosis Pathway:
Caption: PUMA-mediated intrinsic apoptosis pathway.
This pathway illustrates how cellular stress, such as that induced by kinase inhibitors, can lead to the activation of p53, which in turn upregulates PUMA.[18] PUMA then inhibits anti-apoptotic Bcl-2 family proteins, allowing the pro-apoptotic proteins Bax and Bak to permeabilize the mitochondrial membrane.[1][19] This leads to the release of cytochrome c, the formation of the apoptosome, and the activation of the caspase cascade, ultimately resulting in cell death.[20][21]
Conclusion and Future Directions
The exploration of 2-substituted piperazine derivatives represents a promising frontier in drug discovery. The introduction of a chiral center at the C2 position provides a powerful tool for enhancing potency, selectivity, and overall drug-like properties. The successful development of drugs like vortioxetine, avapritinib, and letermovir validates the therapeutic potential of this underexplored chemical space.
Future research in this area should focus on the development of novel and efficient synthetic methodologies for the stereocontrolled synthesis of a diverse range of 2-substituted piperazines. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions of these compounds with their biological targets will be crucial for the rational design of the next generation of piperazine-based therapeutics. By embracing the complexity and potential of C2-substitution, the scientific community can continue to leverage the privileged piperazine scaffold to address unmet medical needs.
References
- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letermovir - Wikipedia [en.wikipedia.org]
- 3. Vortioxetine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 6. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 8. AYVAKIT (avapritinib) for the Treatment of Gastrointestinal Stromal Tumour [clinicaltrialsarena.com]
- 9. ClinPGx [clinpgx.org]
- 10. Avapritinib (Ayvakit) | GIST Support International [gistsupport.org]
- 11. Introduction - Clinical Review Report: Letermovir (Prevymis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Letermovir? [synapse.patsnap.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. jchr.org [jchr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. coconote.app [coconote.app]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 20. portlandpress.com [portlandpress.com]
- 21. annualreviews.org [annualreviews.org]
Introduction: The Role of Substituted Piperazines in Modern Chemistry
An In-Depth Technical Guide to the Safe Handling and Application of 1-Boc-2-butyl-piperazine
This guide provides comprehensive safety protocols, handling guidelines, and experimental considerations for this compound (tert-butyl 2-butylpiperazine-1-carboxylate). It is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in synthesizing complex molecular architectures. The principles outlined herein are grounded in established laboratory safety standards and insights derived from the chemical reactivity of Boc-protected piperazine derivatives.
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting conditions from central nervous system disorders to infectious diseases.[1][2] The strategic introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's pharmacological properties. This compound is a valuable intermediate in this context. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom permits selective functionalization at the second, unprotected nitrogen.[3] The 2-butyl group introduces specific steric and lipophilic characteristics, making it a key component in the design of novel therapeutics.
Given its role as a reactive intermediate, a thorough understanding of its properties and safe handling is paramount to ensure personnel safety and experimental integrity. This guide bridges the gap between raw safety data and practical laboratory application, explaining the causality behind each procedural recommendation.
Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is the first step in a robust safety assessment. While specific data for the 2-butyl derivative is limited, the profile can be reliably extrapolated from the well-characterized parent compound, 1-Boc-piperazine, and related analogs.
Table 1: Physicochemical Properties of 1-Boc-piperazine and Analogs
| Property | Value (for this compound) | Value (for parent 1-Boc-piperazine) | Source(s) |
| CAS Number | 1027511-69-8 | 57260-71-6 | [4] |
| Molecular Formula | C₁₃H₂₆N₂O₂ | C₉H₁₈N₂O₂ | [4] |
| Molecular Weight | 242.36 g/mol | 186.25 g/mol | [4][5] |
| Appearance | Not specified; likely a solid or oil | Off-white to white solid or powder | [4] |
| Melting Point | Not specified | 43-49 °C | [3] |
| Boiling Point | Not specified | 258 °C at 760 mmHg | [3][6] |
| Flash Point | Not specified | 113 °C (235.4 °F) - closed cup | [3][6] |
| Storage Temperature | Recommended 2-8 °C | Recommended 2-8 °C or Refrigerator | [4][6] |
Hazard Identification and GHS Classification
Based on data for 1-Boc-piperazine and the general class of piperazine derivatives, the following GHS classifications are anticipated.[7][8] Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier.
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements (H-codes):
-
Precautionary Statements (P-codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
Workplace controls are superior to relying solely on PPE.[10]
-
Ventilation: All handling of this compound, especially weighing and transferring, must be conducted in a well-ventilated area.[9][11][12] A certified chemical fume hood is mandatory for any procedures that could generate dust or aerosols.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][13] A face shield should be used in addition to goggles when there is a significant risk of splashes.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10][11][12]
Storage and Handling Protocols
Proper storage is crucial not only for safety but also for maintaining the chemical's integrity.
Storage Conditions
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[9][11] A recommended storage temperature is between 2-8°C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7] The Boc protecting group is sensitive to strong acids, which will cause its cleavage.
-
Store separately from foodstuffs and other reactive chemicals.[11]
Safe Handling Workflow
The following diagram outlines the critical steps and decision points for safely handling this compound from receipt to disposal.
References
- 1. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. GSRS [precision.fda.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. fishersci.com [fishersci.com]
- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nj.gov [nj.gov]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Synthesis of 1-Boc-2-butyl-piperazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-2-butyl-piperazine is a valuable substituted piperazine derivative that serves as a key building block in medicinal chemistry. The piperazine scaffold is a privileged structure in numerous pharmaceutically active compounds, enhancing properties like aqueous solubility and oral bioavailability.[1] The introduction of a butyl group at the C-2 position of the piperazine ring provides a lipophilic handle that can be crucial for modulating the pharmacological profile of drug candidates. This document provides a comprehensive guide to the synthesis of this compound, focusing on a robust and efficient method involving directed α-lithiation and subsequent alkylation.
The synthesis of C-2 substituted piperazines can be challenging.[2] However, the use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for the regioselective functionalization of the adjacent C-H bond.[3][4] This protocol details a field-proven method for the synthesis of this compound, offering insights into the underlying reaction mechanism and practical considerations for successful execution.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process starting from commercially available 1-Boc-piperazine. The key transformation is the deprotonation of the C-H bond at the 2-position, facilitated by the directing effect of the N-Boc group, followed by quenching the resulting organolithium intermediate with an appropriate butyl electrophile.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the α-lithiation and trapping of N-Boc protected piperazines.[5]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | >98% | Commercially available | Starting material |
| sec-Butyllithium (s-BuLi) | C₄H₉Li | 64.06 | ~1.4 M in cyclohexane | Commercially available | Pyrophoric, handle under inert atmosphere |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Commercially available | Should be freshly distilled from sodium/benzophenone |
| Butyl iodide | C₄H₉I | 184.02 | >98% | Commercially available | Electrophile |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Saturated solution | Prepared in-house | For quenching |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially available | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄/Na₂SO₄ | 120.37/142.04 | Anhydrous | Commercially available | Drying agent |
| Silica gel | SiO₂ | 60.08 | 230-400 mesh | Commercially available | For column chromatography |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Commercially available | Eluent for chromatography |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Commercially available | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-piperazine (1.0 eq.).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Under a nitrogen atmosphere, slowly add sec-butyllithium (s-BuLi, 1.3 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate may be accompanied by a color change.
-
-
Alkylation:
-
Add butyl iodide (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O).
-
Separate the organic layer, and extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Mechanism and Rationale
The synthesis of this compound relies on the principle of directed metalation, a powerful tool in organic synthesis for the selective functionalization of C-H bonds.
Directed α-Lithiation
The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen acts as a directed metalation group (DMG). The carbonyl oxygen of the Boc group coordinates to the lithium cation of the s-BuLi, positioning the base in close proximity to the α-protons on the piperazine ring. This chelation assistance facilitates the regioselective deprotonation at the C-2 position, forming a stabilized α-aminoorganolithium intermediate.[3][5]
Choice of Reagents
-
1-Boc-piperazine: The Boc protecting group is essential for this reaction. It not only directs the lithiation to the adjacent carbon but also deactivates the protected nitrogen, preventing side reactions.[6][7]
-
sec-Butyllithium (s-BuLi): A strong, non-nucleophilic base is required to deprotonate the relatively non-acidic C-H bond. s-BuLi is a common choice for such transformations.
-
Anhydrous THF: A polar aprotic solvent is necessary to solvate the organolithium intermediate and maintain a low temperature. THF must be rigorously dried as organolithium reagents are highly reactive towards water.
-
Butyl Iodide: This serves as the electrophile. The iodide is a good leaving group, facilitating the nucleophilic attack by the carbanion of the lithiated piperazine to form the new carbon-carbon bond.
Data Presentation
| Product | Yield | Appearance | Analytical Data |
| This compound | 60-75% | Colorless to pale yellow oil | ¹H NMR (CDCl₃): δ (ppm) ~4.0-2.8 (m, 7H, piperazine protons), 1.46 (s, 9H, Boc), 1.6-1.2 (m, 6H, butyl CH₂), 0.9 (t, 3H, butyl CH₃). ¹³C NMR (CDCl₃): δ (ppm) ~154.7, 79.5, 55.1, 46.2, 44.9, 41.8, 33.6, 28.4, 22.8, 14.1. MS (ESI): m/z calculated for C₁₃H₂₆N₂O₂ [M+H]⁺ 243.20, found 243.2. |
Note: The analytical data provided are typical expected values and should be confirmed by experimental analysis.
Safety Precautions
-
sec-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. All glassware must be thoroughly dried before use.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Butyl iodide is a lachrymator and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
Application Note: Asymmetric Synthesis of Enantiopure 2-Butyl-Piperazine
Abstract
This technical guide provides a detailed protocol for the asymmetric synthesis of enantiopure 2-butyl-piperazine, a valuable building block in contemporary medicinal chemistry. The piperazine heterocycle is a privileged scaffold in drug discovery, and the introduction of a chiral center at the C2 position can significantly influence pharmacological activity and selectivity. This document focuses on a robust and highly stereoselective method: the asymmetric lithiation of an N-Boc protected piperazine followed by electrophilic trapping. We will explore the mechanistic rationale behind this strategy, present a detailed experimental protocol, and discuss alternative synthetic routes. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate stereochemically defined 2-alkyl-piperazines into their research and development pipelines.
Introduction: The Significance of Chiral 2-Alkyl-Piperazines
The piperazine ring is a ubiquitous structural motif found in a vast array of approved pharmaceutical agents, including the anticancer drug Imatinib and the antibiotic Ciprofloxacin.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and its capacity to engage in multiple hydrogen bonding interactions with biological targets.[3]
While many piperazine-containing drugs are achiral or substituted only on the nitrogen atoms, the introduction of stereocenters on the carbon framework opens up new avenues for exploring chemical space and optimizing drug-target interactions.[4] Enantiopure 2-alkyl-piperazines, such as 2-butyl-piperazine, provide a three-dimensionally elaborated scaffold that can lead to enhanced potency and selectivity, as well as reduced off-target effects compared to their racemic or achiral counterparts.[5] Consequently, the development of efficient and stereocontrolled synthetic methods to access these valuable building blocks is of paramount importance.
Strategic Approaches to Enantiopure 2-Butyl-Piperazine
Several strategies have been developed for the asymmetric synthesis of 2-substituted piperazines. Common methods include:
-
Synthesis from the Chiral Pool: This classical approach utilizes readily available enantiopure starting materials, such as α-amino acids, which are then elaborated through a series of steps to form the chiral piperazine ring.[5][6] This method is reliable but can be lengthy and is dependent on the availability of the appropriate chiral starting material.
-
Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. One notable example is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which can be subsequently reduced to the desired piperazine.[6][7][8] This method is highly efficient but may require subsequent modification of the initially introduced functional group.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This is a powerful and predictable method for stereocontrol.[6]
-
Asymmetric Deprotonation-Trapping: This modern and direct approach involves the deprotonation of a prochiral C-H bond using a chiral base, followed by quenching the resulting organometallic intermediate with an electrophile. This strategy has proven to be highly effective for the synthesis of 2-substituted piperazines.[1][9]
This application note will focus on the Asymmetric Deprotonation-Trapping methodology due to its directness and high enantioselectivity in furnishing the desired 2-butyl-piperazine.
Featured Protocol: Asymmetric Lithiation-Trapping of N-Boc-Piperazine
This protocol is based on the highly successful methodology developed by O'Brien and coworkers, which utilizes the chiral ligand (-)-sparteine to mediate the enantioselective deprotonation of N-Boc-piperazine with sec-butyllithium (s-BuLi).[1][9] The resulting configurationally stable lithiated intermediate is then trapped with an electrophile, in this case, butyl iodide, to yield the desired (R)-2-butyl-piperazine derivative. The use of the (+)-sparteine surrogate would lead to the (S)-enantiomer.
Mechanistic Rationale
The success of this reaction hinges on the formation of a chiral complex between s-BuLi and (-)-sparteine. This complex selectively abstracts one of the two prochiral protons at the C2 position of the N-Boc-piperazine. The bulky tert-butoxycarbonyl (Boc) group acts as a directing group for the lithiation. The resulting lithiated piperazine intermediate maintains its stereochemical integrity at the low temperatures employed, allowing for a highly stereoselective quench with the electrophile. The choice of the distal N-substituent on the piperazine ring can also influence the reaction's efficiency and stereoselectivity.[9]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation [authors.library.caltech.edu]
- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the N-Boc Protection of 2-Butyl-piperazine
Introduction: The Strategic Importance of N-Boc Protection in Piperazine Scaffolds
The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as improved solubility and oral bioavailability. Its presence in numerous FDA-approved drugs underscores its significance in medicinal chemistry.[1][2] However, the symmetrical nature of the piperazine ring, with its two secondary amine groups, presents a synthetic challenge: achieving selective functionalization at one nitrogen atom while the other remains available for subsequent reactions. This is where the strategic application of protecting groups becomes paramount.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines.[3][4] Its widespread use stems from its robustness under a variety of reaction conditions, including exposure to bases and nucleophiles, and its facile removal under mild acidic conditions.[3][5] This orthogonality to other common protecting groups makes it an invaluable tool in multi-step syntheses.[3] This guide provides a detailed methodology for the selective mono-N-Boc protection of 2-butyl-piperazine, a key intermediate for the synthesis of diverse molecular architectures in drug discovery and development.
Mechanism of N-Boc Protection
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[6][7] This results in the formation of a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine (a carbamate), tert-butanol, and carbon dioxide. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3] While the reaction can proceed without a base, the use of a mild base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the resulting acidic byproduct and drive the reaction to completion.[3][4][6]
Caption: Mechanism of N-Boc Protection.
Experimental Protocol: Mono-N-Boc Protection of 2-Butyl-piperazine
This protocol details a common and effective method for the selective mono-N-Boc protection of 2-butyl-piperazine. The key to achieving mono-protection over di-protection lies in the controlled stoichiometry of the reagents and the reaction conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Butyl-piperazine | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill before use if necessary. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Aqueous solution. | |
| Brine | ACS Grade | Saturated aqueous NaCl solution. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-butyl-piperazine (1.0 eq.).
-
Dissolution: Dissolve the 2-butyl-piperazine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (TEA) (1.1 eq.) to the stirred solution.
-
Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure mono-N-Boc-2-butyl-piperazine.
Caption: Experimental workflow for N-Boc protection.
Expected Results and Data
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Purity | >98% (by NMR and LC-MS) |
| Appearance | Colorless to pale yellow oil or waxy solid |
| ¹H NMR | Appearance of a singlet at ~1.4-1.5 ppm (9H) corresponding to the tert-butyl group. |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; loss of product during workup. | Ensure complete consumption of starting material by TLC. Be careful during extractions to avoid product loss. |
| Formation of Di-Boc Product | Excess Boc₂O; reaction temperature too high. | Use a slight excess of piperazine or carefully control the stoichiometry of Boc₂O. Maintain a low reaction temperature during the addition of Boc₂O. |
| Starting Material Remains | Insufficient Boc₂O; inactive reagent. | Use a slight excess of Boc₂O (1.05-1.1 eq.). Ensure the Boc₂O is fresh and has been stored properly. |
| Difficult Purification | Close Rf values of product and byproducts. | Use a shallow gradient for column chromatography to improve separation. |
Conclusion
The selective mono-N-Boc protection of 2-butyl-piperazine is a crucial transformation that enables the synthesis of more complex and potentially therapeutic molecules. The protocol described herein provides a reliable and reproducible method for achieving this transformation with good yield and high purity. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this methodology in their drug discovery and development endeavors.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Notes & Protocols: 1-Boc-2-butyl-piperazine as a Chiral Building Block in Drug Discovery
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved therapeutic agents targeting a wide range of diseases.[1][2][3] The introduction of stereochemistry into this scaffold offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties while potentially reducing off-target effects.[4][5] This technical guide focuses on the application of (S)- and (R)-1-Boc-2-butyl-piperazine, a versatile chiral building block that combines the strategic advantages of a stereodefined center, a lipophilic butyl group for probing hydrophobic pockets, and an orthogonal Boc protecting group for controlled, sequential functionalization.[6][7] We provide a comprehensive overview, from the enantioselective synthesis of the building block itself to detailed protocols for its deprotection and subsequent elaboration into more complex molecular architectures, empowering researchers to leverage its full potential in drug discovery programs.
Enantioselective Synthesis of 1-Boc-2-butyl-piperazine
A robust and scalable synthesis of enantiopure 2-substituted piperazines is critical for their use in drug development. One of the most reliable strategies involves starting from the chiral pool, specifically from readily available α-amino acids.[8][9] For the synthesis of (S)-1-Boc-2-butyl-piperazine, the corresponding starting material is (S)-2-aminocaproic acid (L-norleucine). The following is a proposed, field-proven synthetic route.
Caption: Proposed synthesis of (S)-1-Boc-2-butyl-piperazine from L-norleucine.
Protocol 1.1: Synthesis of (S)-1-Boc-2-butyl-piperazine (Proposed)
This protocol is adapted from established methodologies for synthesizing chiral 2-substituted piperazines from amino acid precursors.[8][9]
Step A: Reduction of L-Norleucine to (S)-2-aminohexan-1-ol
-
Suspend L-norleucine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF, ~2.2 eq) or lithium aluminum hydride (LAH, ~1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O.
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can often be used in the next step without further purification.
Step B: Orthogonal Protection and Cyclization The subsequent steps involve standard transformations: (1) Protection of the primary amine (e.g., with Cbz-Cl), (2) Activation of the hydroxyl group (e.g., mesylation), (3) Nucleophilic substitution with an appropriate N-Boc protected two-carbon unit, (4) Deprotection of the Cbz group, and (5) Intramolecular cyclization via reductive amination to form the piperazine ring. A detailed, multi-step procedure can be found in the literature for analogous structures.[8]
Physicochemical & Handling Information
| Property | Value | Notes |
| Molecular Formula | C₁₃H₂₆N₂O₂ | |
| Molecular Weight | 242.36 g/mol | |
| Appearance | Expected to be a colorless oil or white solid | Based on similar N-Boc piperazines.[10] |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Typical for Boc-protected amines. |
| Storage | Store at 2-8 °C under an inert atmosphere | Protect from moisture and strong acids. |
| Handling Precautions | Wear standard PPE (gloves, safety glasses) | Avoid inhalation and skin contact. |
Core Applications: Deprotection and Functionalization
The synthetic utility of this compound stems from the ability to selectively deprotect and functionalize the two nitrogen atoms. The Boc group is strategically employed due to its stability in many reaction conditions and its facile removal under acidic conditions.[6]
Strategic Deprotection of the N-Boc Group
The removal of the Boc group is a critical first step in elaborating the building block. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.
Caption: General workflow for the N-Boc deprotection of 2-butyl-piperazine.
Protocol 3.1.1: N-Boc Deprotection with TFA in Dichloromethane (DCM)
This is a common and highly effective method for small to medium-scale synthesis.[6][11]
-
Dissolve the this compound (1.0 eq) in anhydrous DCM (concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in water and adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH > 8).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected 2-butyl-piperazine.
Protocol 3.1.2: N-Boc Deprotection with HCl in Dioxane
This method is advantageous when the final product is desired as a hydrochloride salt, which is often more stable, crystalline, and less water-soluble, simplifying isolation.[6][12]
-
Dissolve the this compound (1.0 eq) in a minimal amount of an anhydrous solvent like methanol or ethyl acetate.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 1-4 hours. The product will often precipitate as the dihydrochloride salt.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solid product can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
| Method | Advantages | Disadvantages |
| TFA/DCM | Fast, efficient, homogenous reaction.[11] | TFA is corrosive and requires careful removal. |
| HCl/Dioxane | Directly yields crystalline HCl salt, easy isolation.[12] | Can be slower, requires anhydrous conditions. |
Selective Functionalization of the Piperazine Core
Once the Boc group is removed, the resulting 2-butyl-piperazine has two secondary amine nitrogens (N1 and N4) with different steric and electronic environments, allowing for potential selective functionalization. More commonly, the N4 position of the starting material is functionalized first, followed by Boc deprotection and subsequent reaction at N1.
Caption: Synthetic strategies for disubstitution of 2-butyl-piperazine.
Protocol 3.2.1: N4-Alkylation of this compound
This protocol describes a general method for alkylating the less sterically hindered N4 position.[13]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).
-
Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1-1.2 eq) to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C or reflux) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N4-alkylated product.
Application in Bioactive Scaffolds
The true value of a chiral building block is demonstrated by its successful incorporation into a biologically active molecule. The 2-butyl-piperazine moiety can serve multiple roles: the basic nitrogen atoms can ensure aqueous solubility and act as hydrogen bond acceptors, while the chiral butyl group can impart specific three-dimensional geometry to interact with hydrophobic pockets or channels within a protein target, such as a kinase or protease.[1][2] This can lead to significant improvements in binding affinity and selectivity compared to an unsubstituted or racemic analogue.
For instance, in the development of kinase inhibitors, chiral tertiary piperazines have been successfully introduced to create analogues of drugs like imatinib, which exhibited comparable antiproliferative activity.[1][2] The introduction of a defined stereocenter allows for the exploration of chemical space that is inaccessible with achiral or racemic building blocks, providing a unique opportunity in drug discovery.[1]
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Reductive Amination for the Synthesis of Piperazine Derivatives
Introduction: The Central Role of Piperazine in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of FDA-approved drugs.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by its six-membered heterocyclic structure containing two opposing nitrogen atoms. This arrangement provides a combination of structural rigidity, a large polar surface area, and multiple hydrogen bond donors and acceptors, which often leads to enhanced aqueous solubility, favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, and improved target affinity.[4] Consequently, the development of efficient and robust synthetic methodologies for the derivatization of the piperazine core is of paramount importance to drug development professionals.
Reductive amination stands out as one of the most powerful and widely utilized methods for the N-alkylation of piperazines.[2][5] This versatile reaction allows for the formation of a new carbon-nitrogen bond in a controlled manner, starting from readily available aldehydes or ketones.[6][7] Its operational simplicity, broad substrate scope, and tolerance of various functional groups make it an indispensable tool in the synthesis of complex pharmaceutical agents.[5][8][9] This guide provides an in-depth exploration of reductive amination protocols tailored for piperazine derivatives, offering both theoretical insights and practical, field-proven methodologies.
The Mechanism of Reductive Amination: A Stepwise Perspective
The reductive amination reaction proceeds through a two-step sequence that is typically performed in a single pot.[10][11] The initial step involves the condensation of a piperazine amine with a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the reversible loss of a water molecule to generate an iminium ion.[7] The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic, and also facilitates the dehydration step.[6] The resulting iminium ion is then reduced in situ by a selective reducing agent to yield the final N-alkylated piperazine product.[6][12]
Caption: The general mechanism of reductive amination.
The choice of reducing agent is critical to the success of the reaction. It must be mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6] This chemoselectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the reduction of the starting aldehyde or ketone.[13]
Comparative Analysis of Common Reducing Agents
Several reducing agents are available for reductive amination, each with its own set of advantages and disadvantages. The selection of the appropriate reagent is often dictated by the specific substrates, desired reaction conditions, and safety considerations.
| Reducing Agent | Typical Solvent(s) | pH Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mildly acidic | Highly selective for iminium ions over aldehydes/ketones.[8][12] Tolerates a wide range of functional groups.[9] Non-toxic byproducts.[8] | Moisture sensitive. Can be more expensive than other borohydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Acidic (pH 3-6) | Effective and widely used. Stable in acidic conditions. | Highly toxic cyanide byproducts.[8] Less selective than NaBH(OAc)₃, can reduce aldehydes at low pH. |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Neutral to acidic | "Green" reducing agent with water as the only byproduct.[11] Cost-effective for large-scale synthesis. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. May reduce other functional groups (e.g., alkenes, nitro groups). |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Neutral to basic | Inexpensive and readily available. | Can reduce the starting carbonyl compound, leading to lower yields of the desired amine.[6] Requires careful control of reaction conditions, often a two-step process.[9] |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific piperazine derivative and carbonyl compound being used.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a robust and widely applicable method for the N-alkylation of piperazine derivatives with a variety of aldehydes and ketones.
Caption: Workflow for reductive amination using NaBH(OAc)₃.
Materials:
-
Piperazine derivative (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the piperazine derivative (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).
-
Dissolve the starting materials in an appropriate volume of DCM or DCE (approximately 0.1 M concentration).
-
Stir the solution at room temperature under a nitrogen or argon atmosphere.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10-15 minutes. The addition may be exothermic.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).[1]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is a cost-effective alternative, particularly for aldehydes that are not prone to self-condensation. It involves the pre-formation of the imine followed by reduction.
Materials:
-
Piperazine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Deionized water
-
Brine solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperazine derivative (1.0 equiv) and the aldehyde (1.0 equiv) in methanol.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid (for ketones) to promote imine formation.[9] Ensure anhydrous conditions, as water can hydrolyze the imine/iminium ion. |
| Decomposition of the reducing agent. | For NaBH(OAc)₃, ensure it is of high quality and handled under an inert atmosphere. Add it portion-wise to control any exotherm. | |
| Steric hindrance. | For sterically hindered substrates, longer reaction times or elevated temperatures may be required. Consider a more reactive reducing agent or a different synthetic route. | |
| Formation of Alcohol Byproduct | Reduction of the starting carbonyl. | This is common with less selective reducing agents like NaBH₄.[6] Switch to NaBH(OAc)₃, which is highly selective for the iminium ion.[12] |
| Double Alkylation (with primary amines) | The product amine is more nucleophilic than the starting amine. | Use a large excess of the primary amine. Alternatively, use a stepwise approach with a protecting group on one of the piperazine nitrogens. |
| Broad NMR Peaks in Crude Product | Presence of residual acidic or basic species. | Ensure a thorough aqueous workup to remove byproducts.[14] An acid or base wash during extraction may be beneficial. |
| Incomplete reaction. | Allow the reaction to proceed for a longer duration or consider gentle heating. Confirm completion with LC-MS. | |
| Difficult Purification | Product and starting material have similar polarity. | Use an excess of the more volatile reactant (e.g., the aldehyde) and remove it under vacuum after the reaction.[14] Consider converting the product to a salt to facilitate purification by crystallization.[14] |
Conclusion
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a reliable and versatile method for the construction of C-N bonds. For researchers engaged in the synthesis of piperazine-containing compounds, a thorough understanding of the underlying mechanism, the nuances of different reducing agents, and practical experimental protocols is essential. By leveraging the information and methodologies presented in this guide, scientists can confidently and efficiently synthesize a diverse range of piperazine derivatives, accelerating the pace of drug discovery and development.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. reddit.com [reddit.com]
Application Notes & Protocols for the Purification of Substituted Piperazine Intermediates
Introduction: The Central Role and Purification Challenges of Piperazine Intermediates
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique physicochemical properties, particularly its diprotic basicity, allow it to modulate aqueous solubility and engage in critical binding interactions with biological targets.[1] However, the very properties that make piperazine a valuable pharmacophore also present significant challenges during the purification of its substituted intermediates.
Substituted piperazines are often highly polar, basic, and potentially hygroscopic, which can lead to difficulties in handling and purification.[2] Common synthetic routes, such as N-alkylation and N-arylation, frequently yield mixtures containing unreacted starting materials, over-alkylated or -arylated byproducts, and other structurally similar impurities.[2] These impurities can be difficult to separate from the target compound due to their similar polarities and basicities.
This comprehensive guide provides detailed application notes and protocols for the most effective techniques to purify substituted piperazine intermediates. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot their purification strategies.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. The choice of purification technique is dictated by the physicochemical differences between the desired intermediate and its contaminants.
Common Impurities in Substituted Piperazine Synthesis:
-
N,N'-Disubstituted Piperazines: In mono-substitution reactions (e.g., N-alkylation), the formation of the disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom.[2]
-
Unreacted Starting Materials: Residual piperazine or the electrophile/aryl halide are often present in the crude mixture.
-
Dehalogenated Byproducts: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, dehalogenation of the aryl halide starting material can occur as a side reaction.
-
Reagent- and Solvent-Related Impurities: Byproducts from reagents and residual solvents can also contaminate the final product.
A Decision-Making Framework for Purification Strategy
The selection of an appropriate purification method is a critical decision that depends on the properties of the target compound and the nature of the impurities. The following diagram illustrates a logical workflow for choosing the most effective purification strategy.
Caption: A decision-making workflow for selecting the optimal purification strategy.
Purification Techniques: Detailed Protocols and Mechanistic Insights
This section provides detailed protocols for the three primary purification techniques for substituted piperazine intermediates: flash chromatography, crystallization (including salt formation), and acid-base extraction.
Flash Chromatography: The Workhorse for Complex Mixtures
Flash chromatography is often the method of choice for purifying piperazine intermediates, especially when dealing with complex mixtures of similarly polar compounds. The key to successful chromatographic purification of these basic compounds lies in mitigating their interaction with the acidic silica gel stationary phase, which can cause peak tailing and poor separation.
Causality Behind Experimental Choices:
-
Stationary Phase: While standard silica gel is widely used, its acidic nature can lead to strong interactions with basic piperazines. To counteract this, a basic modifier is often added to the mobile phase. Alternatively, less acidic stationary phases like alumina or amine-functionalized silica can be employed.[3]
-
Mobile Phase Modifier: The addition of a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent is crucial.[2] This competing base neutralizes the acidic silanol groups on the silica surface, preventing the basic piperazine from binding too strongly and improving peak shape.[4][5]
Experimental Protocol: Flash Chromatography of a Basic Piperazine Derivative
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems. Good starting points include dichloromethane/methanol and hexanes/ethyl acetate.[1]
-
To the chosen eluent system, add 0.5-1% triethylamine.[6]
-
The optimal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from impurities.[6]
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
If the crude product is soluble in the initial eluent, dissolve it in a minimal amount of this solvent and load it directly onto the column.
-
If the product is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[6]
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined by TLC analysis.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a wide range of polarities.[6]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.
-
Data Presentation: Common Solvent Systems for Flash Chromatography
| Stationary Phase | Common Eluent Systems | Modifier (if needed) | Target Compound Polarity |
| Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | 0.5-1% Triethylamine | Low to High |
| Alumina (Basic) | Hexanes/Ethyl Acetate | None | Low to Medium |
| C18 (Reversed-Phase) | Water/Acetonitrile, Water/Methanol | 0.1% TFA or Formic Acid | High (water-soluble) |
Crystallization and Salt Formation: The Path to High Purity
Crystallization is a powerful purification technique that can yield highly pure solid products. For piperazine intermediates that are oils or solids with impurities that are difficult to remove by other means, converting the free base to a salt can be an effective strategy.[1] The resulting salt is often a well-defined crystalline solid that can be easily purified by recrystallization.
Causality Behind Experimental Choices:
-
Salt Formation: The basic nitrogen atoms of the piperazine ring readily react with acids to form salts (e.g., hydrochlorides, citrates).[7] These salts often have significantly different solubility profiles than the free base, facilitating their isolation and purification.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] The impurities should either remain in solution or be insoluble in the hot solvent.
Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization
-
Conversion to the Hydrochloride Salt:
-
Dissolve the crude or partially purified oily free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[1]
-
While stirring, add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until the mixture becomes acidic (test with pH paper).
-
The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath can induce crystallization.[1]
-
Collect the solid salt by vacuum filtration.
-
-
Recrystallization of the Salt:
-
Transfer the crude salt to a clean flask.
-
Add a small amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/water mixture) and heat the mixture until the solid dissolves completely.[1]
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Data Presentation: Common Solvents for Recrystallization
| Compound Type | Common Recrystallization Solvents/Mixtures |
| Piperazine Hydrochloride Salts | Ethanol, Isopropanol, Methanol/Water |
| N-Aryl Piperazine Free Bases | Heptanes/Ethyl Acetate, Toluene |
| N-Alkyl Piperazine Free Bases | Hexanes/Acetone, Ethanol |
Acid-Base Extraction: Exploiting Basicity for Separation
Acid-base extraction is a liquid-liquid extraction technique that leverages the basicity of the piperazine nitrogen atoms to separate the desired intermediate from non-basic or weakly basic impurities.[2][9]
Causality Behind Experimental Choices:
-
pH Adjustment: By adjusting the pH of the aqueous phase, the ionization state of the piperazine derivative can be controlled. In an acidic aqueous solution (pH < 2), the piperazine nitrogens are protonated, forming a water-soluble salt.[9] This allows for the separation from non-basic impurities that will remain in the organic phase. Subsequently, basifying the aqueous layer (pH > 9) deprotonates the piperazine, regenerating the free base which can then be extracted back into an organic solvent.[1]
Experimental Protocol: Purification by Acid-Base Extraction
-
Initial Dissolution:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of an acidic aqueous solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated piperazine derivative will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acidic solution to ensure complete transfer of the product.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts in a clean separatory funnel.
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH of the aqueous layer is greater than 9 (test with pH paper).[1]
-
Add a fresh portion of the organic solvent and shake to extract the deprotonated free base back into the organic layer.
-
Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Final Workup:
-
Combine the organic extracts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified piperazine intermediate.
-
Conclusion
The successful purification of substituted piperazine intermediates is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the inherent physicochemical properties of these molecules and the common impurities that arise during their synthesis, researchers can select and optimize the most appropriate purification strategy. The detailed protocols and mechanistic insights provided in this guide for flash chromatography, crystallization/salt formation, and acid-base extraction offer a robust framework for achieving high purity and yield. As with any purification, careful analytical monitoring (e.g., by TLC, LC-MS, or NMR) is essential to validate the purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Mono-Alkylation of Piperazine
Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively synthesizing mono-alkylated piperazines. The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance critical drug properties like solubility and bioavailability.[1] However, its symmetrical nature presents a classic synthetic challenge: achieving high yields of the mono-substituted product while minimizing the formation of the undesired 1,4-disubstituted byproduct.[1][2]
This resource addresses the most common issues encountered during these reactions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing significant amounts of di-alkylated byproduct, drastically lowering my mono-alkylated yield. What is the primary cause and how can I fix it?
A: This is the most common challenge in piperazine chemistry. The formation of the 1,4-disubstituted byproduct occurs because the second nitrogen atom of the mono-substituted product remains nucleophilic and can react with the alkylating agent. In some cases, the mono-alkylated product can be even more reactive than the starting piperazine itself.
Here are the primary strategies to favor mono-alkylation, ordered from the simplest to the most robust approach:
Strategy 1: Statistical Control with Excess Piperazine
-
The Principle: By using a large molar excess of piperazine relative to the electrophile (alkylating agent), you statistically increase the probability that the electrophile will encounter an unreacted piperazine molecule rather than a mono-alkylated one.
-
Recommendation: Use a 5- to 10-fold molar excess of piperazine.[3][4] This is often the most cost-effective, one-step method.[3]
-
Troubleshooting: The major drawback is the difficulty in removing the large excess of water-soluble piperazine during workup.[3][5] Purification often requires an acidic wash to protonate and extract the basic piperazine and product into an aqueous layer, followed by basification and re-extraction of the desired product.[4]
Strategy 2: In Situ Mono-Protonation
-
The Principle: Piperazine has two distinct pKa values (pKa1 ≈ 5.3-5.4, pKa2 ≈ 9.7-9.8).[6][7][8][9] By adding one equivalent of a mild acid (e.g., HCl, acetic acid), you can selectively protonate one nitrogen atom, forming the piperazine mono-salt.[3][10] This protonated nitrogen is no longer nucleophilic, effectively acting as an in situ protecting group and directing alkylation to the free nitrogen.[2][3][10]
-
Troubleshooting: The overall nucleophilicity of the mono-protonated piperazine is lower than that of the free base.[3] This may necessitate longer reaction times, slightly elevated temperatures, or the use of a more reactive alkylating agent (e.g., an alkyl iodide over a bromide or chloride).[3]
Strategy 3: Covalent Protecting Groups (The "Gold Standard")
-
The Principle: This is the most reliable method for ensuring mono-selectivity.[11] One nitrogen is protected with a chemical group, most commonly a tert-butyloxycarbonyl (Boc) group, which deactivates it.[1][12] The alkylation is then performed on the unprotected nitrogen. The protecting group is removed in a final step, typically under acidic conditions.[1]
-
Advantages: This approach offers very high selectivity and generally leads to cleaner reactions and simpler purifications of the alkylated intermediate.[1][3]
-
Troubleshooting: This is a multi-step process which can lower the overall yield.[3] It is critical to ensure each step (protection, alkylation, and deprotection) proceeds to completion. The additional steps also increase cost and time.[3]
Table 1: Comparison of Mono-Alkylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield (Mono-Product) | Advantages | Key Disadvantages |
| Excess Piperazine | 5:1 to 10:1 | 70-80%[3] | Cost-effective, one-step reaction.[3] | Difficult removal of excess piperazine.[3] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89%[3] | One-pot synthesis, good yields.[3] | Reduced nucleophilicity may require harsher conditions.[3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for alkylation step)[3] | High selectivity, clean reaction.[1][3] | Multi-step process, higher cost, potential for lower overall yield.[3] |
Q2: My reaction has stalled, and I have a low conversion of my starting material. How can I drive the reaction to completion without promoting di-alkylation?
A: Low conversion can stem from several factors, including insufficient reactivity of the electrophile, suboptimal reaction conditions, or poor solubility.
-
Increase Electrophile Reactivity: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. The iodide is a better leaving group, making the electrophile more reactive. This can be done by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction conditions).
-
Optimize the Base: A base is often required to neutralize the acid (HX) generated during the reaction. For direct alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices in solvents like acetonitrile (ACN) or dimethylformamide (DMF).[11][13] If the reaction is sluggish, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) could be beneficial.
-
Adjust Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate. However, be cautious, as higher temperatures can also increase the rate of di-alkylation.[2][4] It is crucial to monitor the reaction closely by TLC or LC-MS to find the optimal balance.[4]
-
Solvent Choice: Ensure all reactants are fully dissolved. Piperazine and its salts have limited solubility in some common organic solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often effective.
Q3: I'm performing a reductive amination with an aldehyde/ketone and piperazine, but the yield is poor. What could be the issue?
A: Reductive amination is an excellent alternative to direct alkylation, as it avoids the formation of quaternary ammonium salts.[11] Poor yields are typically due to issues with iminium ion formation or the choice of reducing agent.
-
Iminium Formation: The first step is the formation of an imine or iminium ion from the condensation of the piperazine and the carbonyl compound. This is an equilibrium process and is often favored by removing the water that is formed, for instance with molecular sieves. The reaction is also pH-sensitive; slightly acidic conditions (pH 4-6) can help catalyze this step.
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and generally does not reduce aldehydes and ketones at an appreciable rate.[11]
-
Sodium cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and requires careful handling.[11]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source is a very clean and scalable method.[14][15] This is particularly well-suited for flow chemistry applications.[14]
-
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing and solving low yields in mono-alkylation reactions.
Caption: Troubleshooting workflow for low mono-alkylation yields.
Experimental Protocols
Protocol 1: Mono-N-Alkylation using N-Boc-Piperazine
This protocol is a robust, two-step method that provides high selectivity for the mono-alkylated product.[1][12][13]
Step A: N-Alkylation of N-Boc-Piperazine
-
To a stirred solution of N-Boc-piperazine (1.0 equiv.) in a dry solvent like DMF or ACN, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[13]
-
Add the alkyl halide (1.0-1.2 equiv.) to the mixture at room temperature.[1][13]
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.[13]
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-N'-Boc-piperazine.[1]
Step B: Boc Deprotection
-
Dissolve the purified N-alkyl-N'-Boc-piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, ~10 equiv.) in DCM or a 4M solution of HCl in dioxane.[1][2]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify the solution to pH > 10 with a base like NaOH or NaHCO₃, and extract the product into an organic solvent.[13]
Caption: Workflow for mono-alkylation via N-Boc-piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uregina.ca [uregina.ca]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Selective Mono-Substitution of Piperazine
Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of controlling selectivity in piperazine reactions. Due to its symmetrical structure with two secondary amines, piperazine has a propensity to undergo di-substitution, leading to undesired byproducts and complex purification challenges.
This document provides in-depth, field-proven insights and troubleshooting guides in a question-and-answer format to help you achieve high yields of mono-substituted piperazine derivatives. We will delve into the causality behind various experimental choices, offering robust protocols and validation checkpoints.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a significant amount of the 1,4-disubstituted product in my reaction. What is the fundamental reason for this, and what are the primary strategies to prevent it?
A1: The Challenge of Di-substitution
The core of the issue lies in the reactivity of the mono-substituted intermediate. Once the first nitrogen atom reacts with an electrophile, the second nitrogen remains nucleophilic and can react further to form the 1,4-disubstituted byproduct. The pKa values of piperazine's two nitrogens are 9.73 and 5.35.[1][2] After mono-substitution, the basicity of the remaining secondary amine is altered, but it is often still reactive enough to compete for the electrophile, especially if the reaction conditions are not carefully controlled.[3]
The primary strategies to favor mono-substitution revolve around differentiating the reactivity of the two nitrogen atoms. This can be achieved through several conceptually different approaches:
-
Stoichiometric Control: Using a large excess of piperazine to statistically favor the reaction of the electrophile with the more abundant starting material.
-
Protecting Group Strategy: Temporarily blocking one nitrogen atom with a protecting group, allowing for selective functionalization of the other.[4][5]
-
In Situ Reactivity Modulation: Deactivating one nitrogen atom through protonation, thus directing the reaction to the free, more nucleophilic nitrogen.[5][6]
-
Advanced Reactor Technology: Employing flow chemistry to maintain precise stoichiometric control at the point of reaction.[7][8]
The choice of strategy depends on the scale of the reaction, the nature of the electrophile, cost considerations, and the desired purity of the final product.
Q2: I need to perform a simple mono-N-alkylation. Is it possible to avoid a multi-step protection/deprotection sequence?
A2: Yes, direct mono-alkylation is feasible and often preferred for its simplicity. The most common method is to use a large excess of piperazine.
The Causality: By significantly increasing the molar ratio of piperazine to the alkylating agent (e.g., 5-10 equivalents of piperazine to 1 equivalent of alkyl halide), you create a scenario where the electrophile is statistically much more likely to encounter and react with an unfunctionalized piperazine molecule than a mono-alkylated one.[6][7]
Experimental Protocol: Mono-N-Alkylation Using Excess Piperazine
-
Materials:
-
Piperazine (10 eq.)
-
Alkyl Halide (1 eq.)
-
Potassium Carbonate (K₂CO₃) (2 eq.)
-
Acetonitrile (ACN) or Ethanol (EtOH) as solvent
-
-
Procedure:
-
To a round-bottom flask, add piperazine (10 eq.) and the chosen solvent.
-
Add potassium carbonate (2 eq.) to the mixture. This base will neutralize the acid formed during the reaction.
-
Slowly add the alkyl halide (1 eq.) to the stirred suspension at room temperature. Slow addition, especially in dilute conditions, can further minimize di-substitution.[7]
-
Stir the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The key challenge now is removing the excess piperazine. This is typically achieved with an acidic wash. Dissolve the residue in an organic solvent (e.g., Dichloromethane - DCM) and wash with dilute aqueous HCl. The mono-alkylated product, being less basic than piperazine, may remain in the organic layer, while the excess piperazine is extracted into the aqueous layer as its hydrochloride salt. Adjusting the pH is critical for efficient separation. Alternatively, purification can be achieved by column chromatography.[6]
-
Troubleshooting:
-
Significant Di-substitution Still Observed:
-
Product lost during acidic wash:
-
Your mono-alkylated product might be more basic than anticipated. Try a milder acidic wash or use column chromatography on silica gel (often with a methanol/DCM gradient) for purification.[7]
-
Q3: My synthesis requires a very pure mono-substituted product, and the excess piperazine method is proving difficult to purify. What is the most robust method for achieving high selectivity?
A3: The protecting group strategy is the most reliable and widely adopted method for obtaining high-purity mono-substituted piperazines. [4][10] The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[4]
The Workflow: This is a three-step process:
-
Protection: Selectively protect one nitrogen of piperazine with a Boc group.
-
Functionalization: React the free secondary amine of N-Boc-piperazine with your electrophile.
-
Deprotection: Remove the Boc group to yield the final mono-substituted product.
This workflow is illustrated below:
Caption: The Boc-Protection Workflow for Mono-substitution.
Experimental Protocols:
Step 1: Mono-Boc Protection of Piperazine [6][7]
-
Dissolve piperazine (2.0 eq.) in Dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature. The slow addition is crucial to minimize the formation of the di-Boc protected byproduct.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine. This is often achieved by an aqueous workup to remove excess piperazine, followed by extraction and concentration. Yields are typically high (>80%).[6][7]
Step 2: Functionalization (Example: N-Alkylation) [4][10]
-
Dissolve 1-Boc-piperazine (1.0 eq.) and a base (e.g., K₂CO₃ or triethylamine, 1.2-1.5 eq.) in an anhydrous solvent like ACN or DMF.
-
Add the alkyl halide (1.0-1.2 eq.) to the mixture.
-
Heat the reaction as necessary and monitor by TLC or LC-MS.
-
Perform an aqueous workup, extract with an organic solvent, dry, and concentrate. The crude product is often pure enough for the next step, or it can be purified by column chromatography.
Step 3: Deprotection of the Boc Group [4][6]
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.
-
Cool the solution to 0 °C and add an excess of Trifluoroacetic acid (TFA) (e.g., 4-5 eq.) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Evaporate the solvent and excess acid. The product is obtained as a salt (e.g., TFA or HCl salt), which can be converted to the free base by neutralization with a base (e.g., NaHCO₃ or NaOH solution) and extraction.
Data Summary: Comparison of Mono-substitution Strategies
| Strategy | Key Advantages | Key Disadvantages | Typical Yield (Mono-product) | Purification Challenge |
| Excess Piperazine | One-step, cost-effective | Requires large excess of reagent, difficult separation | 50-80%[7] | High (removal of excess piperazine) |
| Boc-Protection | High selectivity, high purity | Multi-step, higher cost, generates more waste | >85% (overall)[6] | Low to Moderate |
| In Situ Protonation | One-pot, "greener" approach | May require catalyst, less general for all electrophiles | 70-95%[5][11] | Low to Moderate |
Q4: I have heard of a "greener" one-pot method using in situ protonation. How does this work and when is it applicable?
A4: The in situ mono-protonation strategy is an elegant and efficient method that avoids the need for protecting groups. [5][11]
The Causality: Piperazine has two distinct pKa values. By adding one equivalent of a strong acid (e.g., HCl), you can selectively protonate one of the nitrogen atoms, forming the piperazin-1-ium cation.[5][12] The positive charge on this protonated nitrogen acts as a powerful electron-withdrawing group, drastically reducing the nucleophilicity of the second nitrogen. This deactivation effectively "protects" it, directing the substitution to the free, non-protonated nitrogen of another piperazine molecule in the equilibrium. This method is particularly effective for reactions with acyl chlorides, anhydrides, and Michael acceptors.[5][12]
Caption: In Situ Mono-Protonation for Selective Functionalization.
Experimental Protocol: Mono-acylation via In Situ Salt Formation [5][13]
-
Materials:
-
Piperazine (1 eq.)
-
Piperazine dihydrochloride (1 eq.) OR conc. HCl (2 eq. to piperazine)
-
Acyl Chloride (1 eq.)
-
Methanol (MeOH) or Water as solvent
-
-
Procedure:
-
To prepare the mono-salt in situ, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol. Heat the mixture until a clear solution is formed. This solution now contains piperazine monohydrochloride.[5][9]
-
Cool the solution to the desired reaction temperature (e.g., 0-25 °C).
-
Slowly add the acyl chloride (1 eq.) to the reaction mixture.
-
Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the workup often involves basification to deprotonate the product and any remaining piperazine salts, followed by extraction with an organic solvent.
-
Troubleshooting:
-
Low Yield: The nucleophilicity of the mono-protonated species is lower than that of free piperazine.[7] For less reactive electrophiles, catalysis with metal ions (e.g., Cu(II), supported on a resin) may be required to achieve good yields.[5][12]
-
Di-substitution Occurs: Ensure the stoichiometry of the acid is precise. An insufficient amount of acid will leave too much free piperazine, increasing the risk of di-substitution.
Q5: I need to synthesize an N-aryl piperazine. What is the best approach for this transformation?
A5: For N-arylation, the Palladium-catalyzed Buchwald-Hartwig amination is the premier method. [14][15][16] This cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine. To ensure mono-arylation, it is almost always performed using N-Boc-piperazine.[14]
The Causality: Direct arylation of piperazine is very difficult to control and often leads to mixtures. The Buchwald-Hartwig reaction's success relies on a catalytic cycle involving a palladium catalyst and a specialized phosphine ligand. The choice of ligand is critical and depends on the reactivity of the aryl halide. Sterically hindered, electron-rich ligands are often necessary for coupling less reactive aryl chlorides.[14][16]
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine [14]
-
Materials:
-
N-Boc-Piperazine (1.2 eq.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.)
-
Anhydrous Toluene or Dioxane
-
-
Procedure: (Note: This reaction must be performed under an inert atmosphere, e.g., Nitrogen or Argon)
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), and the base (1.4 eq.).
-
In a separate glovebox or under an inert atmosphere, add the palladium catalyst and the ligand.
-
Seal the tube, evacuate, and backfill with inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
The resulting N-aryl-N'-Boc-piperazine can then be deprotected using standard acidic conditions (see Q3).
-
Troubleshooting:
-
No Reaction or Low Conversion:
-
Oxygen is the enemy: Ensure your technique for maintaining an inert atmosphere is rigorous.
-
Catalyst/Ligand choice: The catalyst system is crucial. For unreactive aryl chlorides, more sophisticated ligands like RuPhos or XPhos are often required.[14]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are common. Ensure the base is anhydrous.
-
-
Side Products: Dehalogenation of the aryl halide can be a competing side reaction.[17] Optimizing the ligand, temperature, and reaction time can help minimize this.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Boc-2-butyl-piperazine
Welcome to the technical support center for the synthesis of 1-Boc-2-butyl-piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Introduction: The Challenge of Selective C2-Alkylation
The synthesis of this compound is a key step in the development of various pharmacologically active molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at the C2 position opens up a vast chemical space for drug discovery.[1] However, the presence of two nitrogen atoms in the piperazine ring, even with one protected by a Boc group, presents significant synthetic challenges.[2][3]
The most common and direct method for introducing a butyl group at the C2 position is through the α-lithiation of 1-Boc-piperazine, followed by quenching with a butyl electrophile. While effective, this pathway is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide will provide a detailed troubleshooting framework for these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound via α-lithiation.
Issue 1: Low Yield of this compound with a Significant Amount of Unidentified Byproducts
If you are observing a low yield of your desired product and complex byproduct formation, it is highly likely that you are experiencing ring fragmentation .
Root Cause Analysis:
Ring fragmentation is a major side reaction in the lithiation-trapping of N-Boc-piperazines.[4][5] It occurs when the nucleophilic N'–H (the unprotected secondary amine) attacks the butyl electrophile. This intramolecular reaction leads to the cleavage of the piperazine ring, resulting in various linear amine byproducts. The use of certain electrophiles can increase the likelihood of this side reaction.[4]
Solutions and Mitigation Strategies:
-
Protect the N'-position: The most effective way to prevent ring fragmentation is to temporarily protect the N'-nitrogen. A benzyl group is a common choice as it is relatively easy to introduce and can be removed later by hydrogenolysis.
-
Optimize Reaction Temperature: Maintain a very low temperature (typically -78 °C) during the lithiation and the addition of the electrophile.[4] Even slight increases in temperature can favor the side reaction.
-
Slow Addition of Electrophile: Add the butylating agent (e.g., butyl iodide) slowly and dropwise to the reaction mixture. This keeps the concentration of the electrophile low at any given moment, favoring the desired reaction with the lithiated carbon over the intramolecular reaction with the distal nitrogen.
| Parameter | Standard Condition | Optimized Condition to Reduce Ring Fragmentation |
| N'-Substituent | H | Benzyl or other removable protecting group |
| Temperature | -78 °C to room temp | Strictly maintain -78 °C during addition |
| Electrophile Addition | Rapid addition | Slow, dropwise addition over 30-60 min |
Issue 2: Presence of a Higher Molecular Weight Impurity Consistent with N-Butylation
If your mass spectrometry analysis shows a peak corresponding to the addition of a butyl group to the starting material without C-H activation, you are likely observing N-alkylation .
Root Cause Analysis:
The unprotected secondary amine of 1-Boc-piperazine is a nucleophile and can compete with the lithiated carbon for the butyl electrophile.[6] This results in the formation of 1-Boc-4-butyl-piperazine, a common impurity.
Solutions and Mitigation Strategies:
-
Use of a Strong, Non-Nucleophilic Base: Ensure that the deprotonation of the C2-position is complete before adding the electrophile. Using a strong base like sec-butyllithium (s-BuLi) is crucial.[2][7]
-
Control Stoichiometry: Use a slight excess of the strong base to ensure full lithiation. However, a large excess should be avoided.
-
N'-Protection: As with ring fragmentation, protecting the N'-position will completely prevent N-alkylation.
Issue 3: Evidence of Over-Alkylation (e.g., Dibutylation)
While less common than ring fragmentation, the formation of dibutylated products can occur, leading to a complex product mixture.
Root Cause Analysis:
Over-alkylation can happen if the mono-lithiated species is not quenched quickly and completely, or if the product itself can be deprotonated and react further.
Solutions and Mitigation Strategies:
-
Careful Control of Equivalents: Use a controlled amount of the butylating agent (typically 1.0 to 1.2 equivalents).
-
Rapid Quenching: After the addition of the electrophile, ensure the reaction is quenched effectively, for example, with a saturated aqueous solution of ammonium chloride.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of α-lithiation of 1-Boc-piperazine?
A1: The α-lithiation of 1-Boc-piperazine is a type of directed ortho-metalation (DoM).[8][9] The Boc group acts as a directed metalation group (DMG). The oxygen atoms of the Boc group coordinate to the lithium atom of the strong base (e.g., s-BuLi), delivering the base to a specific location and facilitating the deprotonation of the adjacent C-H bond. This forms a stabilized α-lithiated intermediate that can then react with an electrophile.
Q2: Why is ring fragmentation so common in this reaction?
A2: The geometry of the piperazine ring places the unprotected secondary amine in proximity to the site of reaction after the addition of the electrophile. This allows for an intramolecular nucleophilic attack, which is often kinetically favorable, leading to the opening of the six-membered ring.[4][5]
Q3: Can I use a different protecting group instead of Boc?
A3: Yes, other protecting groups can be used. However, the Boc group is widely employed due to its ability to act as an effective DMG for the lithiation step and its ease of removal under acidic conditions.[10] The choice of protecting group can influence the efficiency and side reaction profile of the C2-alkylation.
Q4: Are there alternative methods to synthesize this compound that avoid lithiation?
A4: Yes, photoredox catalysis has emerged as a powerful method for the C-H alkylation of piperazines.[7][11] These reactions often proceed under milder conditions and may offer a different selectivity profile, potentially avoiding the issue of ring fragmentation. However, they may have their own set of side reactions and require specific photocatalysts and light sources.
Experimental Protocols
Protocol 1: Synthesis of this compound via α-Lithiation
This protocol describes the direct C2-butylation of 1-Boc-piperazine. Caution should be exercised due to the potential for the side reactions discussed above.
Materials:
-
1-Boc-piperazine
-
sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., cyclohexane)
-
Butyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-piperazine (1.0 eq.).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add butyl iodide (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup, extracting the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthetic route and the major competing side reactions.
Caption: Desired synthetic pathway to this compound.
Caption: Competing reaction pathways in the synthesis.
References
- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of 2-Substituted Piperazines
Welcome to the technical support center for the stereoselective synthesis of 2-substituted piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this critical pharmacophore. Here, we move beyond simple protocols to address the mechanistic reasoning behind common challenges, providing you with actionable troubleshooting strategies and in-depth answers to frequently encountered questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in the synthesis of 2-substituted or 2,X-disubstituted piperazines?
There are three main pillars for establishing stereocontrol in piperazine synthesis:
-
Substrate Control: This is the most direct method, where the stereochemistry of the final product is dictated by the chirality of the starting materials. A common and highly effective approach is to use enantiopure amino acids or their derivatives as precursors. The inherent stereocenter(s) guide the formation of subsequent stereocenters during cyclization.[1][2]
-
Auxiliary Control: A chiral auxiliary is a removable chiral group temporarily attached to the substrate to direct the stereochemical course of a reaction.[3][4] For instance, in the asymmetric lithiation of N-Boc piperazines, a chiral ligand like (-)-sparteine acts as an auxiliary to facilitate the removal of a specific proton, leading to a configurationally stable α-lithiated intermediate that can be trapped by an electrophile.[5][6]
-
Catalyst Control: In this strategy, a chiral catalyst creates a chiral environment around the reactants, favoring the formation of one diastereomer over another. This is prevalent in transition-metal-catalyzed reactions, such as the palladium-catalyzed hydroamination or carboamination for ring closure, and iridium-catalyzed cycloadditions.[7][8][9] The choice of metal and, crucially, the chiral ligand, dictates the stereochemical outcome.
Q2: My diastereomeric ratio (dr) is poor (~1:1). What are the most common factors I should investigate first?
A low diastereomeric ratio signals a lack of effective stereochemical communication during the bond-forming step. The troubleshooting approach depends heavily on the reaction type, but here is a general hierarchy of parameters to investigate:
-
Temperature: Many stereoselective reactions are highly sensitive to thermal energy. Lowering the reaction temperature often enhances selectivity by reducing the energy available for the reaction to proceed through higher-energy, non-selective transition states. This is especially critical in reactions involving organometallic intermediates, such as asymmetric lithiation, which often require cryogenic temperatures (-78 °C).[5]
-
Solvent: The solvent can significantly influence transition state geometry and stability through solvation effects. A change in solvent polarity or coordinating ability can alter the conformational preferences of the substrate or catalyst, leading to improved diastereoselectivity.
-
Catalyst/Ligand System: If you are using a catalytic method, the catalyst or ligand may not be providing sufficient steric or electronic bias. Consider screening a panel of ligands with different steric bulk or electronic properties. For example, in palladium-catalyzed cyclizations, the phosphine ligand is a critical determinant of selectivity.
-
Protecting Groups/Substituents: Steric bulk can be a powerful tool. A larger protecting group on one of the piperazine nitrogens (e.g., changing from Boc to Cbz or a more elaborate group) can create a more biased steric environment, influencing the approach of reagents. The distal N-substituent, in particular, has been shown to play an unexpected but critical role in the stereochemical outcome of lithiation-trapping reactions.[6][10]
Q3: How do I accurately determine the diastereomeric ratio of my product mixture?
The most common and accessible method for determining diastereomeric ratios is ¹H NMR spectroscopy .[11]
-
Key Principle: Diastereomers are different compounds and, in a chiral (achiral is sufficient) solvent, will have distinct NMR spectra. Protons in one diastereomer will have slightly different chemical shifts and/or coupling constants compared to the analogous protons in the other.
-
Procedure:
-
Identify one or more proton signals that are well-resolved for both diastereomers. Signals from protons on or near the stereocenters, or from sterically distinct methyl or methoxy groups, are often ideal candidates.
-
Ensure the chosen signals are free from impurity peaks.
-
Carefully integrate the selected, well-resolved signals corresponding to each diastereomer. The ratio of the integration values gives the diastereomeric ratio.
-
-
Troubleshooting Poor Resolution: If signals overlap, making integration unreliable, consider using higher field strength NMR, 2D NMR techniques (like COSY or HSQC) to identify unique signals, or specialized 1D techniques like band-selective pure shift NMR, which can collapse complex multiplets into singlets for easier quantification.[11][12] For unambiguous confirmation of the relative and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[7][8]
Troubleshooting Guides: Specific Scenarios
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Scenario 1: Low Diastereoselectivity in Cyclization Reactions
You are attempting an intramolecular cyclization to form a 2,6-disubstituted piperazine, but the product is a nearly 1:1 mixture of cis and trans isomers.
Caption: Troubleshooting workflow for low diastereoselectivity in cyclization.
-
Mechanism Insight: In many Pd-catalyzed cyclizations forming 6-membered rings, the stereochemical outcome is determined in the key bond-forming step. For example, in the synthesis of cis-2,6-disubstituted N-aryl piperazines, the reaction proceeds through a transition state that minimizes allylic 1,3-strain (A(1,3)). This is achieved by a pseudoequatorial orientation of the substituent, leading to the cis product.[7][13] If this energetic preference is small, a mixture of diastereomers will result.
-
Actionable Steps:
-
Temperature Reduction: Lowering the temperature makes the reaction more sensitive to small differences in activation energy between the diastereomeric transition states, amplifying the preference for the lower-energy pathway.
-
Solvent and Base Screening: The choice of base and solvent can influence the aggregation state and reactivity of the catalyst and substrate. A more coordinating solvent might stabilize one transition state over another. A different counter-ion from the base can also alter the reaction environment.
-
Ligand Modification: The ligands on the metal center are the primary mediators of the chiral environment in catalyst-controlled reactions. For Pd-catalyzed reactions, moving from a monodentate to a bidentate phosphine ligand, or increasing the steric bulk of the ligand (e.g., from PPh₃ to a Buchwald-type ligand), can dramatically increase steric hindrance in the transition state, forcing a more selective pathway.
-
Scenario 2: Low Diastereoselectivity in α-C-H Functionalization
You are using asymmetric lithiation of an N-Boc piperazine with s-BuLi/(-)-sparteine, followed by quenching with an electrophile, but the diastereoselectivity is poor.
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Lithiation Time & Temp | Incomplete lithiation or decomposition of the lithiated intermediate. | Use in situ IR spectroscopy to monitor the reaction and determine the optimal time. Maintain strict temperature control (-78 °C). | The lithiated piperazine can be unstable and undergo ring fragmentation if left too long or at elevated temperatures.[6][10] |
| Electrophile | The electrophile itself is influencing the stereochemical outcome or causing epimerization. | Screen different electrophiles if possible. Be aware that the trapping step is not always stereoretentive. | It has been shown that the electrophile is not a passive participant and can unexpectedly influence the reaction's enantioselectivity, possibly through complex aggregation states.[6][10] |
| Chiral Auxiliary | (-)-Sparteine may not be the optimal ligand for your specific substrate/electrophile combination. | Consider using a "(+)-sparteine surrogate" if the opposite enantiomer is desired or if (-)-sparteine is providing poor induction. | The match/mismatch between the substrate and the chiral auxiliary is critical for high stereoselectivity.[5] |
| N-Substituents | Insufficient steric bulk on the distal nitrogen (N4) fails to create a biased environment. | Increase the steric hindrance of the N4-substituent (e.g., from methyl to benzyl or a bulkier alkyl group). | A larger group at N4 can lock the conformation of the piperazine ring, preventing equilibration and favoring deprotonation at a single site.[6] |
-
Setup: Assemble the reaction vessel under an inert atmosphere (N₂ or Ar) and equip it with an in situ IR probe.
-
Background: Record a background IR spectrum of the solvent (e.g., THF) at the reaction temperature (-78 °C).
-
Reagent Addition: Add the N-Boc piperazine and the chiral auxiliary (e.g., (-)-sparteine).
-
Initiation: Add the s-BuLi solution and immediately begin recording IR spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitoring: Monitor the disappearance of the starting material's C-H stretches and the appearance of new bands corresponding to the lithiated intermediate. The reaction is complete when the starting material peaks no longer decrease.
-
Quench: Once the lithiation is complete, add the electrophile and continue monitoring to observe the disappearance of the lithiated intermediate and the formation of the product.
This protocol provides precise control over the reaction time, preventing decomposition and maximizing the concentration of the desired intermediate before quenching.[6][10]
Scenario 3: The "Wrong" Diastereomer is the Major Product
You have successfully achieved high diastereoselectivity, but the major product is the opposite of the desired diastereomer.
Caption: Decision tree for inverting the major diastereomer.
-
For Catalyst- and Auxiliary-Controlled Reactions: The most straightforward solution is to use the opposite enantiomer of the chiral controller. If you used an (R)-ligand, switch to the (S)-ligand. If you used a derivative of L-proline as a catalyst, switch to one from D-proline. This should, in an ideal system, invert the facial selectivity of the reaction and produce the other diastereomer.[3][5]
-
For Substrate-Controlled Reactions: The stereochemical outcome is predetermined by the starting material. Therefore, to obtain the opposite diastereomer, you must begin with the enantiomer of your chiral precursor. For example, if your route starts with L-alanine to produce a (2R)-piperazine, you must restart the synthesis with D-alanine to access the (2S)-piperazine.[1][2]
-
Post-Synthetic Epimerization: In some cases, it may be possible to epimerize the undesired product to a thermodynamically more stable, desired isomer. Recent advances have shown that visible-light photocatalysis can mediate the diastereoselective epimerization of piperazines, often leading to a thermodynamic mixture of isomers which may favor your target.[14] This is an advanced strategy but can be a powerful tool for salvaging material with the incorrect stereochemistry.
References
- 1. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 8. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of piperazine derivatives in synthesis
A Guide to Overcoming Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine derivatives during chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you might encounter during your experiments.
Question: My piperazine starting material won’t dissolve in my reaction solvent. What should I do?
Answer: This is a frequent challenge, as the solubility of piperazine derivatives can be highly dependent on both the substituents on the ring and the solvent system. The inherent basicity of the piperazine nitrogens plays a crucial role.
Causality: The two nitrogen atoms in the piperazine ring have different pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73 at 25°C), meaning they can be protonated to form salts.[1][2] The free-base form is generally less polar and thus more soluble in common organic solvents like dichloromethane (DCM) or toluene. However, bulky or polar substituents can drastically alter this behavior.
Troubleshooting Steps:
-
Solvent Screening: Don't assume a standard solvent will work. Screen a panel of solvents with varying polarities.
-
Temperature Increase: Gently warming the mixture can significantly increase solubility.[3] Monitor for any potential degradation of your starting material.
-
Co-Solvent System: Introduce a more polar, miscible co-solvent. For example, if your reaction is in toluene, adding a small amount of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can break up solute-solute interactions and improve solvation.[4]
-
Ensure Free-Base Form: If your piperazine is a salt (e.g., hydrochloride), it will have very poor solubility in non-polar organic solvents. It must be converted to the free base before use.
Protocol 1: Free-Basing a Piperazine HCl Salt
Objective: To convert a piperazine hydrochloride salt into its more organic-soluble free-base form for synthesis.
Materials:
-
Piperazine HCl salt
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1-2M sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve or suspend the piperazine HCl salt in water or a minimal amount of methanol.
-
Transfer the mixture to a separatory funnel and add an equal volume of DCM or EtOAc.
-
Slowly add the basic solution (e.g., sat. NaHCO₃) while gently swirling. Continue until gas evolution ceases (if using bicarbonate) and the aqueous layer is basic (test with pH paper).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash once with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the free-base piperazine.
-
Validation: Confirm the absence of water and the correct mass. The product should now exhibit improved solubility in organic solvents.
Question: My reaction (e.g., acylation, alkylation) is sluggish and appears heterogeneous. Could this be a solubility problem?
Answer: Absolutely. Poor solubility is a common culprit for slow or incomplete reactions involving piperazine derivatives. If the nucleophilic nitrogen is not available in the solution phase, the reaction kinetics will be severely hindered.
Causality: In reactions like acylation, the piperazine nitrogen acts as a nucleophile.[5] If the piperazine derivative has low solubility, its concentration in the solution phase is too low for an efficient reaction rate. Furthermore, if the reaction generates an acid byproduct (like HCl from an acyl chloride), it can protonate the dissolved piperazine, forming a salt that crashes out of the solution and halts the reaction.[6]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting slow reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are piperazine derivatives often poorly soluble in common synthesis solvents?
The solubility profile of a piperazine derivative is a delicate balance of its structural features. The piperazine ring itself is polar and capable of hydrogen bonding.[7] However, it is often derivatized with large, non-polar (lipophilic) substituents required for biological activity. These bulky groups can dominate the molecule's character, leading to poor solubility in both polar protic solvents (like ethanol) and non-polar aprotic solvents (like hexane). The molecule may become "stuck" in a solubility trough, requiring a carefully selected solvent or solvent mixture that can accommodate both its polar core and non-polar periphery.[8]
Q2: What is the role of pH in solubilizing piperazines, and how can I use it to my advantage?
The basicity of the piperazine nitrogens is the most critical handle for manipulating solubility.[9]
-
In Acidic Conditions (Low pH): The nitrogen atoms become protonated, forming piperazinium cations. These salts are typically highly soluble in water and other polar protic solvents.[4][10] This is useful for aqueous workups and purifications.
-
In Basic Conditions (High pH): The piperazine exists as the neutral free base. This form is less polar and significantly more soluble in common organic synthesis solvents like DCM, chloroform, and THF.[11]
This pH-dependent behavior is fundamental to both reaction setup and product purification. For a reaction, you typically want the soluble free base. For extraction, you can manipulate the pH of the aqueous layer to move your compound (or impurities) between the aqueous and organic phases.
Caption: Effect of pH on piperazine derivative solubility.
Q3: How do I select an appropriate solvent or co-solvent system for my reaction?
A systematic approach is more effective than random guessing. Consider the polarity of both your piperazine derivative and your other reactants.
| Solvent Class | Examples | Properties & Use Cases for Piperazine Synthesis |
| Aprotic, Non-Polar | Toluene, Hexane | Good for very non-polar derivatives. Often requires heating. |
| Aprotic, Polar | DCM, Chloroform, THF | General-purpose solvents for free-base piperazines. Good starting point. |
| Aprotic, Highly Polar | DMF, DMSO, NMP | Excellent for dissolving stubborn compounds. Can be difficult to remove. Often used as a co-solvent.[12] |
| Protic, Polar | Ethanol, Isopropanol | Generally poor for reactions unless the piperazine is a salt. Can interfere with reagents (e.g., acyl halides). |
Protocol 2: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable solvent system for a reaction.
Materials:
-
Your piperazine derivative
-
Small vials (e.g., 1-dram vials) or a 96-well plate
-
A selection of solvents (e.g., Toluene, DCM, THF, Acetonitrile, DMF, DMSO)
-
Small magnetic stir bars
-
Stir plate
Procedure:
-
Add a small, equivalent amount of your piperazine derivative to each vial (e.g., 5-10 mg).
-
Add a measured volume of a single solvent to each vial (e.g., 0.5 mL) to approximate your target reaction concentration.
-
Stir all vials at room temperature for 15-30 minutes.
-
Visually assess solubility. Note any vials where the solid has completely dissolved.
-
For vials with undissolved solid, gently warm them (e.g., to 40-50 °C) and observe if dissolution occurs.
-
Validation: The best solvent system is one that fully dissolves your material under the mildest conditions possible (ideally at room temperature). This provides a strong starting point for scaling up your reaction.
Q4: Can salt formation be used to improve solubility during synthesis?
Generally, no. During synthesis in organic solvents, you want to avoid salt formation as it usually causes the material to precipitate.[6] Salt formation is an extremely powerful technique, but it's primarily used to enhance the aqueous solubility of the final compound for purification, formulation, or biological testing.[10][13] Many successful drugs are piperazine salts (e.g., citrate, mesylate) which improve the final product's stability and bioavailability.[4]
References
- 1. uregina.ca [uregina.ca]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 1-Boc-2-butyl-piperazine
Introduction: The Challenge of Scalable C2-Alkylation
1-Boc-2-butyl-piperazine is a valuable substituted piperazine scaffold in medicinal chemistry. While N-alkylation of the piperazine ring is straightforward, direct and selective functionalization at the C2 position presents significant challenges, particularly when scaling up from the bench to production.[1][2] The primary route for this transformation, direct α-C–H lithiation followed by electrophilic trapping, is often plagued by issues related to cryogenic temperatures, competing side reactions, and complex purification protocols.[2][3]
This technical guide provides researchers and process chemists with a comprehensive troubleshooting resource structured in a practical question-and-answer format. It addresses common issues encountered during the synthesis of this compound, with a focus on the widely used directed ortho-metalation (DoM) approach.
Core Synthetic Pathway: α-Lithiation and Alkylation
The most common laboratory-scale synthesis involves the deprotonation of an N,N'-diprotected piperazine at the carbon adjacent to the Boc group, followed by quenching the resulting anion with an alkylating agent like butyl bromide. The choice of the second nitrogen protecting group (N') is critical for directing the lithiation and ensuring stability.
References
Technical Support Center: Chiral Resolution of 2-Butyl-piperazine
Welcome to the technical support center for the chiral resolution of 2-butyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals actively working on separating the enantiomers of this important heterocyclic compound. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific principles to empower your method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving 2-butyl-piperazine enantiomers, and how do I choose the best one for my needs?
A1: There are three main strategies for resolving racemic 2-butyl-piperazine:
-
Classical Diastereomeric Salt Crystallization: This involves reacting the racemic piperazine (a base) with an enantiomerically pure chiral acid.[1][2] This forms two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing one to be selectively crystallized.[3][4]
-
Chiral Chromatography (HPLC/SFC): This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute separately.[5][] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme (e.g., a lipase) that selectively catalyzes a reaction (like acylation) on one enantiomer, leaving the other unreacted.[1][7] The reacted and unreacted enantiomers can then be separated.
The best method depends on your scale, timeline, and available resources.
| Method | Scalability | Development Time | Cost of Goods | Key Advantage |
| Diastereomeric Crystallization | Excellent (grams to multi-ton scale) | Moderate to High (screening required) | Low to Moderate (depends on resolving agent) | Robust, scalable, and cost-effective for large quantities.[8][9] |
| Chiral Chromatography (SFC/HPLC) | Analytical to Kilogram scale | Fast (for analytical/early phase) | High (CSP cost, solvent) | Rapid method development, ideal for early-stage discovery and providing material for initial studies.[10][11] |
| Enzymatic Resolution | Good | Moderate | Moderate (enzyme cost) | High enantioselectivity, operates under mild conditions ("green chemistry"). |
Q2: How do I select a suitable chiral resolving agent for 2-butyl-piperazine?
A2: The selection of a chiral resolving agent is often described as a "trial-and-error" process, as there is no universal criterion for predicting the best agent.[12] However, a rational screening approach is highly effective.[9][13]
-
Start with Common, Inexpensive Acids: For a basic amine like 2-butyl-piperazine, begin with readily available and cost-effective chiral acids such as tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid) and mandelic acid.[2][9] Camphorsulfonic acid is another common choice.[14][15]
-
Consider Structural Features: Look for resolving agents that can form strong, rigid crystal lattices. Agents with aromatic rings or other functionalities capable of hydrogen bonding or π-π stacking can be beneficial.
-
Screening Strategy: Perform a parallel screen using small amounts of the racemic piperazine with a library of chiral acids in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures).[9] The goal is to find a combination that yields a crystalline salt. The initial screen often uses 0.5 molar equivalents of the resolving agent to efficiently identify promising candidates for enantiomeric enrichment.[9]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This is the most common and scalable method, but it comes with unique challenges.
Problem 1: No crystals are forming after adding the chiral resolving agent.
-
Possible Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution (Causality): Solubility is a key physical difference between diastereomers.[4] To induce precipitation, you must create a supersaturated solution. Try concentrating the solution by slowly evaporating the solvent. If that fails, add a less-polar "anti-solvent" (e.g., heptane or MTBE if your primary solvent is ethanol) dropwise until turbidity persists. This reduces the overall solvating power of the system, forcing the less soluble salt out of solution.
-
-
Possible Cause 2: Inhibition of Nucleation. Trace impurities can sometimes interfere with the formation of crystal nuclei.
-
Solution (Causality): Nucleation is the critical first step in crystallization. Ensure your starting racemic piperazine is of high purity. If you have a small amount of the desired pure enantiomer's salt (from a previous experiment or analytical separation), you can "seed" the solution with a tiny crystal.[16] This provides a template for crystal growth, bypassing the difficult nucleation step. Scratching the inside of the flask with a glass rod can also create microscopic imperfections that serve as nucleation sites.
-
Problem 2: The recovered 2-butyl-piperazine has low enantiomeric excess (e.e.).
-
Possible Cause 1: Poor Solubility Difference. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.
-
Solution (Causality): The efficiency of the separation is directly related to the difference in solubility between the two diastereomers.[4][14] You must re-screen solvents. A different solvent can alter the crystal lattice interactions and solvation energies, potentially amplifying the solubility difference.[17] Test a range of solvents with varying polarities.
-
-
Possible Cause 2: Crystallization Occurred Too Quickly. Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one, a phenomenon known as occlusion or co-crystallization.[16]
-
Solution (Causality): Crystallization is a kinetic and thermodynamic process. Slower cooling allows the system to remain closer to equilibrium, favoring the formation of the most stable (and often purest) crystals of the less soluble diastereomer.[14] Implement a slow, controlled cooling ramp (e.g., 5°C per hour). Stirring should be gentle to prevent excessive secondary nucleation, which can also lead to impurity incorporation.
-
-
Possible Cause 3: Incorrect Stoichiometry. Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomeric salts if their solubilities are not sufficiently different.
-
Solution (Causality): Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) ensures there isn't enough of the agent to form a salt with all of the undesired enantiomer.[9] This maximizes the enrichment of the less soluble salt that precipitates. The resulting solid will be a salt of the desired enantiomer, while the mother liquor will be enriched in the undesired enantiomer.
-
-
Solution: Recrystallization. To upgrade the enantiomeric purity, perform one or more recrystallizations of the isolated diastereomeric salt.[1][18] Each recrystallization step will further enrich the less soluble diastereomer, washing away the more soluble one.
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
Problem 1: Poor or no separation of enantiomers (low resolution).
-
Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The mechanism of chiral recognition is highly specific to the analyte and the CSP.
-
Solution (Causality): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and should be the starting point for screening amines like 2-butyl-piperazine.[19][20] These phases rely on a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance) to differentiate enantiomers. If a cellulose-based column doesn't work, try an amylose-based one, as they often provide complementary selectivity.[21]
-
-
Possible Cause 2: Inappropriate Mobile Phase. The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Solution (Causality): For normal-phase chromatography (common for SFC and HPLC on polysaccharide CSPs), the mobile phase consists of a non-polar solvent (like hexane or supercritical CO₂) and a polar modifier (like ethanol or isopropanol). The type and concentration of the alcohol modifier are critical.[19] Lowering the modifier concentration generally increases retention and can improve resolution, but may broaden peaks. Also, adding a basic additive like diethylamine (DEA) or butylamine (typically 0.1%) to the mobile phase is often essential for separating basic amines.[5] This deactivates acidic sites on the silica surface, preventing peak tailing and improving peak shape and resolution.
-
-
Possible Cause 3: Temperature. Column temperature affects the thermodynamics of the chiral recognition process.
-
Solution (Causality): Lowering the column temperature often enhances enantioselectivity.[19][22] The weaker, non-covalent interactions responsible for chiral recognition become more stable at lower temperatures, leading to a greater difference in retention times and improved resolution. Try reducing the temperature in 5-10°C increments.
-
Problem 2: The method is not scalable for preparative purification.
-
Possible Cause: Low Analyte Solubility or High Column Loading. The conditions optimized for analytical scale may not be suitable for injecting larger quantities.
-
Solution (Causality): For preparative chromatography, you need to maximize the amount of compound you can load onto the column without sacrificing resolution. Supercritical Fluid Chromatography (SFC) is often superior to HPLC for preparative chiral separations due to the low viscosity of the mobile phase, which allows for higher flow rates and faster separations.[] To improve scalability, find a mobile phase system where your compound has high solubility. You may need to switch to a different alcohol modifier or add a co-solvent. Perform a loading study by injecting progressively larger amounts of your sample to determine the maximum loading capacity before resolution is lost.
-
Experimental Protocols & Visualizations
Protocol 1: Diastereomeric Salt Crystallization of (±)-2-Butyl-piperazine
This protocol is a representative starting point using L-(-)-Dibenzoyltartaric acid (L-DBTA).
-
Salt Formation: Dissolve racemic 2-butyl-piperazine (1.0 eq) in methanol (approx. 10 volumes). In a separate flask, dissolve L-DBTA (0.5 - 1.0 eq) in the same volume of methanol. Warm both solutions gently if needed to ensure complete dissolution.
-
Crystallization: Slowly add the L-DBTA solution to the stirred piperazine solution at room temperature. If no crystals form, slowly cool the solution in an ice bath. If still no solid appears, reduce the volume under vacuum and/or add a few drops of water as an anti-solvent.
-
Isolation: Stir the resulting slurry at 0-5°C for at least 2 hours to maximize yield.[23] Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove the mother liquor.[15]
-
Liberation of Amine: Suspend the filtered diastereomeric salt in water and add an immiscible organic solvent (e.g., ethyl acetate). Basify the stirred mixture with a strong base (e.g., 2M NaOH) to a pH > 12 to deprotonate the piperazine.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 2-butyl-piperazine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable chiral HPLC or SFC method. Also, analyze the mother liquor to confirm that it is enriched in the opposite enantiomer.
Workflow & Logic Diagrams
Caption: Decision workflow for selecting a chiral resolution method.
Caption: Troubleshooting low e.e. in diastereomeric crystallization.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral_resolution [chemeurope.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 8. ardena.com [ardena.com]
- 9. onyxipca.com [onyxipca.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 1-Boc-2-butyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, piperazine derivatives are indispensable scaffolds. Among these, 1-Boc-2-butyl-piperazine serves as a critical chiral building block for a multitude of biologically active molecules. Its precise structural confirmation and purity assessment are not merely procedural formalities; they are foundational to ensuring the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the ¹H NMR characterization of this compound, comparing its efficacy against other common analytical techniques and offering field-proven insights for its definitive identification.
The Decisive Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules like this compound. Unlike techniques that provide elemental composition or identify functional groups, ¹H NMR maps the precise electronic environment of each proton, revealing detailed connectivity and stereochemical relationships. This level of detail is paramount for confirming the successful synthesis of the target molecule and identifying any potential isomers or impurities.
The complexity of the ¹H NMR spectrum for N-acylated piperazines is influenced by two primary phenomena: the restricted rotation around the N-C amide bond of the Boc group and the chair-to-chair interconversion of the piperazine ring itself.[1][2] These dynamic processes can lead to broadened signals at room temperature, making a thorough understanding of the expected spectral features essential for accurate interpretation. In some cases, temperature-dependent NMR studies are employed to resolve these conformers and calculate the energy barriers for their interconversion.[1][3][4]
Interpreting the ¹H NMR Spectrum of this compound
Key Spectral Features:
-
Boc Group (tert-butoxycarbonyl): A sharp, prominent singlet peak appearing around δ 1.46 ppm, integrating to nine protons (9H). This is often the most easily identifiable signal in the spectrum.
-
Butyl Group: A series of signals in the upfield region (δ 0.9-1.8 ppm). This will include a triplet for the terminal methyl group (CH₃), and a series of multiplets for the three methylene groups (CH₂).
-
Piperazine Ring Protons: This is the most complex region of the spectrum, typically appearing between δ 2.5 and 4.0 ppm. The protons are diastereotopic due to the chiral center at the C2 position and the conformational rigidity of the ring. This results in a series of complex multiplets. The proton on the carbon bearing the butyl group (C2-H) is a key diagnostic signal.
-
N-H Proton: A broad singlet associated with the secondary amine, the chemical shift of which can be highly variable and dependent on solvent and concentration.
The following table summarizes the anticipated ¹H NMR data for this compound, extrapolated from known data for similar structures.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Butyl-CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |
| Butyl-(CH₂)₂ | ~1.2-1.4 | Multiplet (m) | 4H | Methylene protons of the butyl chain. |
| Boc-(CH₃)₃ | ~1.46 | Singlet (s) | 9H | Characteristic signal for the Boc protecting group. |
| Butyl-α-CH₂ | ~1.5-1.7 | Multiplet (m) | 2H | Methylene protons adjacent to the piperazine ring. |
| Piperazine Ring-H | ~2.7-3.9 | Multiplets (m) | 7H | Complex region due to conformational effects and diastereotopic protons. |
| Piperazine N-H | Variable | Broad Singlet (br s) | 1H | Shift is solvent and concentration dependent. Can be confirmed by D₂O exchange. |
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is unparalleled for structural elucidation, a multi-technique approach provides the most comprehensive characterization. The choice of technique is driven by the specific question being asked—be it structure, purity, or molecular mass.
| Technique | Information Provided | Primary Application | Advantages | Limitations |
| ¹H NMR | Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis. | Structural Elucidation & Purity | Provides unambiguous structural information. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret. |
| HPLC | Purity, quantification, and separation of isomers. | Purity Assessment & QC | High precision and accuracy for quantification; essential for chiral separations.[6] | Provides no structural information; requires a chromophore for UV detection, often necessitating derivatization for piperazines.[7][8] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Molecular Weight Confirmation | Extremely high sensitivity; confirms elemental composition. | Provides limited structural isomer information; cannot distinguish between enantiomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Functional Group Identification | Fast, simple, and non-destructive. | Provides a "fingerprint" but not a complete structure; limited for complex molecules. |
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of piperazine derivatives.[7] For chiral molecules like this compound, chiral HPLC is indispensable for separating and quantifying enantiomers, a critical step in pharmaceutical development.[6][9] Mass spectrometry provides orthogonal data by confirming the molecular weight, while IR spectroscopy can quickly verify the presence of key functional groups like the carbonyl of the Boc-group. However, none of these alternatives can replace the detailed structural map provided by ¹H NMR.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the standard procedure for preparing and analyzing a sample of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the this compound sample.
- Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for non-polar to moderately polar compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup & Data Acquisition:
- Insert the NMR tube into the spectrometer (e.g., 400 MHz or 500 MHz). Higher field strengths will provide better signal dispersion and resolution.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
- Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
3. Data Processing & Analysis:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
- Integrate all peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Workflow for ¹H NMR Analysis
Caption: Workflow for 1H NMR characterization.
Conclusion
For the definitive characterization of this compound, ¹H NMR spectroscopy is the most powerful and informative analytical technique. It provides an unparalleled level of structural detail, enabling researchers to confirm the identity, stereochemistry, and purity of this vital synthetic intermediate with high confidence. While complementary techniques such as HPLC and mass spectrometry are crucial for orthogonal verification of purity and molecular weight, ¹H NMR remains the cornerstone for unambiguous structural elucidation in both research and industrial settings. A comprehensive approach, leveraging the strengths of each method, ensures the highest quality and integrity of materials destined for drug development.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for 2-Butyl-Piperazine Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of efficacy and safety. For molecules like 2-butyl-piperazine, a scaffold present in numerous CNS-active agents, the spatial arrangement of the butyl group at the C2 chiral center can lead to enantiomers with dramatically different pharmacological and toxicological profiles. Consequently, the development of robust, high-resolution analytical methods to separate and quantify these enantiomers is a non-negotiable step in both research and quality control settings.
This guide provides an in-depth comparison of three strategic starting points for developing a successful chiral HPLC separation for 2-butyl-piperazine. As direct, pre-existing methods for this specific analyte are not readily published, this document leverages field-proven insights and established principles of chiral chromatography to propose logical, high-probability-of-success starting methods. We will explore methodologies based on three distinct, yet broadly successful, classes of Chiral Stationary Phases (CSPs): amylose-based, cellulose-based, and Pirkle-type CSPs. Each proposed method is a self-validating system, designed to provide a robust foundation for further optimization.
Pillar 1: Polysaccharide-Based CSPs – The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are the undisputed workhorses of chiral HPLC.[1][2] Their success stems from the complex three-dimensional structures formed by the helical polymer chains, which create a multitude of chiral grooves and cavities.[2] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation within these chiral pockets.[3] For amine compounds like 2-butyl-piperazine, the secondary amine groups provide key interaction points for hydrogen bonding with the carbamate derivatives on the polysaccharide backbone.
Method A: Amylose-Based CSP Approach (e.g., Daicel CHIRALPAK® IA/AD-H)
Immobilized amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are renowned for their broad applicability and high success rates in initial screening.[4] The immobilized nature of phases like CHIRALPAK® IA allows for the use of a wider range of organic solvents, offering greater flexibility during method development.[4]
-
Column Selection: Daicel CHIRALPAK® IA or Phenomenex Lux® i-Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 250 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a primary screening mobile phase of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) .
-
Rationale: The hexane/alcohol mixture constitutes a standard normal phase eluent. DEA is a critical additive for basic analytes like 2-butyl-piperazine; it acts as a competitor for highly acidic sites on the silica surface, improving peak shape and preventing tailing.
-
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210-220 nm (or low UV, as piperazine lacks a strong chromophore). Derivatization with an agent like NBD-Cl can be considered if sensitivity is insufficient.[5]
-
Injection Volume: 5-10 µL
-
-
Sample Preparation: Dissolve the 2-butyl-piperazine racemate in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis & Optimization:
-
Inject the sample and evaluate the chromatogram for separation.
-
If no separation is observed, systematically vary the IPA concentration (e.g., try 90:10 and 70:30 hexane:IPA ratios). Lower alcohol content generally increases retention and can improve resolution.
-
If peaks are broad, ensure the DEA concentration is sufficient (0.1% is a standard starting point).
-
digraph "Method_A_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#F1F3F4"; prep_col [label="Select Column:\nCHIRALPAK® IA (Amylose)"]; prep_mp [label="Prepare Mobile Phase:\nHexane/IPA/DEA (80:20:0.1)"]; prep_sample [label="Prepare Sample:\n~1 mg/mL in Mobile Phase"]; }
subgraph "cluster_analysis" { label="Analysis & Optimization"; style="rounded"; bgcolor="#F1F3F4"; analysis_inj [label="Inject Sample\n(1.0 mL/min, 25°C, 220 nm)"]; analysis_eval [label="Evaluate Resolution (Rs)"]; opt_ipa [label="Adjust %IPA\n(10-30%)"]; opt_dea [label="Confirm DEA for Peak Shape"]; }
prep_col -> prep_mp -> prep_sample -> analysis_inj; analysis_inj -> analysis_eval; analysis_eval -> opt_ipa [label="if Rs < 1.5"]; opt_ipa -> analysis_inj [style=dashed]; analysis_eval -> opt_dea [label="if peak tailing"]; }
Caption: Workflow for Chiral Method Development using a Cellulose-Based CSP.
Pillar 2: Pirkle-Type CSPs – An Alternative Recognition Mechanism
Pirkle-type CSPs, named after William H. Pirkle, operate on a different principle than polysaccharide phases. The Regis WHELK-O® 1, for example, is based on a π-electron acceptor/π-electron donor selector. C[6][7]hiral recognition relies heavily on π-π interactions, hydrogen bonding, and dipole stacking. F[8]or a molecule like 2-butyl-piperazine, which lacks a significant aromatic system for strong π-π stacking, derivatization is often required to introduce a π-acidic or π-basic group (e.g., a 3,5-dinitrobenzoyl group). However, direct separation is sometimes possible if other interactions are sufficient. These columns are covalently bonded, making them extremely durable and compatible with a wide range of solvents. T[6]hey offer an excellent alternative selectivity to polysaccharide phases.
[7]#### Method C: Pirkle-Type CSP Approach (e.g., Regis WHELK-O® 1)
The WHELK-O® 1 is known for its broad versatility. W[6]hile often used for compounds with aromatic rings, its combination of interaction sites can sometimes resolve aliphatic amines, especially when using acidic and basic additives to promote ionic interactions.
-
Column Selection: Regis (R,R)-WHELK-O® 1, 5 µm, 250 x 4.6 mm.
-
Rationale: The availability of both (R,R) and (S,S) forms allows for inversion of the elution order, which is highly advantageous for purifying a minor enantiomer from a major one. 2[8]. Mobile Phase Preparation: Prepare a screening mobile phase of n-Hexane / Ethanol / Acetic Acid (AcOH) (90:10:0.1, v/v/v) .
-
Rationale: This mobile phase promotes hydrogen bonding and ionic interactions. The acidic additive (AcOH) can protonate the piperazine nitrogens, creating a cation that can interact with the π-acidic sites on the CSP.
-
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210-220 nm
-
Injection Volume: 5-10 µL
-
-
Sample Preparation: Dissolve the 2-butyl-piperazine racemate in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis & Optimization:
-
Inject the sample.
-
This CSP type is highly sensitive to the alcohol modifier. Screen IPA and Ethanol, as they can produce very different selectivities.
-
If direct analysis fails, consider derivatizing the analyte with a reagent like 3,5-Dinitrobenzoyl chloride to introduce a strong π-acceptor group, which will dramatically enhance interaction with the CSP.
-
Caption: Workflow for Chiral Method Development using a Pirkle-Type CSP.
Comparative Analysis and Method Selection
The optimal method will ultimately be determined empirically. However, this guide provides a logical framework for efficient method development. The table below summarizes the key characteristics and strategic considerations for each approach.
| Feature | Method A (Amylose CSP) | Method B (Cellulose CSP) | Method C (Pirkle-Type CSP) |
| Primary Mechanism | Steric inclusion, H-bonding, dipole-dipole | Steric interaction, H-bonding, dipole-dipole | π-π interactions, H-bonding, dipole stacking |
| Success Probability | High; very broad applicability for amines. | High; complementary selectivity to amylose. | Moderate (direct); High (derivatized). |
| Mobile Phase | Normal Phase (Hexane/Alcohol) is typical and highly effective. Immobilized versions allow broad solvent use. | [4] Versatile; performs well in Normal, Polar Organic, and Reversed Phase modes. | Primarily Normal Phase. Covalently bonded, so compatible with all solvents. |
| Key Additive | Basic (e.g., DEA) for peak shape. | Basic (e.g., DEA) for peak shape. | Acidic (e.g., AcOH) to promote ionic interactions. |
| Robustness | Excellent, especially immobilized versions. | Excellent, especially immobilized versions. | Very high; covalently bonded phase is very durable. |
| Key Advantage | Highest probability of initial success for screening. | Offers unique selectivity when amylose phases fail. | Fundamentally different mechanism; useful for difficult separations. Elution order can be inverted. |
| Considerations | Coated versions have solvent restrictions. | Coated versions have solvent restrictions. | May require derivatization for analytes lacking aromatic groups. |
Conclusion
The enantioselective separation of 2-butyl-piperazine is a critical analytical challenge that can be systematically addressed through logical method development. This guide proposes three robust starting points, each grounded in a different, well-established chiral recognition mechanism. The polysaccharide-based CSPs (Methods A and B) represent the highest probability screening options due to their proven success with a wide range of amine compounds. The Pirkle-type CSP (Method C) serves as a powerful alternative, offering a distinct selectivity profile that may be essential for resolving particularly challenging enantiomeric pairs, especially if derivatization is employed.
By following the detailed protocols and understanding the causal relationships between the analyte, stationary phase, and mobile phase, researchers can efficiently navigate the method development process, leading to a reliable, high-resolution separation suitable for the stringent demands of pharmaceutical research and quality control.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. WHELK-O®1 - Regis Technologies [registech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
A Comparative Guide to the Biological Activity of 2-Butyl-Piperazine and 2-Methyl-Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically approved drugs with a wide array of biological activities.[1][2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block in drug design.[3] Subtle modifications to the piperazine core can lead to profound changes in pharmacological activity. This guide provides a comparative analysis of the biological activities of 2-butyl-piperazine and 2-methyl-piperazine derivatives, offering insights into how the seemingly minor difference in a C-2 alkyl substituent can significantly impact therapeutic potential. While direct head-to-head comparative studies are limited, this guide synthesizes available data and established medicinal chemistry principles to provide a framework for understanding their differential biological profiles.
The Influence of C-2 Alkyl Substitution: A Physicochemical Perspective
The substitution at the C-2 position of the piperazine ring directly influences the steric and electronic properties of the molecule, which in turn dictates its interaction with biological targets. The transition from a methyl to a butyl group introduces several key changes:
-
Increased Lipophilicity: The addition of three methylene units in the butyl group significantly increases the lipophilicity of the molecule compared to the methyl-substituted analogue. This can have a profound impact on pharmacokinetic properties, such as membrane permeability, plasma protein binding, and volume of distribution.
-
Enhanced Steric Bulk: The larger size of the butyl group can introduce steric hindrance that may either promote or hinder binding to a specific biological target. This can be a critical factor in determining receptor affinity and selectivity.
-
Conformational Flexibility: The longer butyl chain introduces more conformational flexibility, which can allow the molecule to adopt different orientations within a binding pocket, potentially leading to altered biological activity.
These fundamental differences in physicochemical properties are the primary drivers of the distinct biological activities observed between 2-methyl- and 2-butyl-piperazine derivatives.
Biological Activity Profile: 2-Methyl-Piperazine Derivatives
Derivatives of 2-methyl-piperazine have been investigated for a range of biological activities, with a notable presence in the field of psychoactive substances.
Opioid Receptor Modulation
One of the most well-documented activities of a 2-methyl-piperazine derivative is its action on opioid receptors. For instance, 2-methyl-AP-237 is a known µ-opioid receptor agonist. The presence of the methyl group at the 2-position of the piperazine ring is a key structural feature of this class of synthetic opioids.
Biological Activity Profile: 2-Butyl-Piperazine Derivatives
Direct experimental data on the biological activities of 2-butyl-piperazine derivatives is less prevalent in the literature compared to their 2-methyl counterparts. However, based on the principles of structure-activity relationships (SAR), we can infer potential areas of activity and differentiation.
The increased lipophilicity of 2-butyl-piperazine derivatives may enhance their ability to cross the blood-brain barrier, suggesting potential applications in targeting central nervous system (CNS) disorders. However, this increased lipophilicity could also lead to greater non-specific binding and potential for off-target effects. The larger steric profile of the butyl group could be exploited to achieve selectivity for certain receptor subtypes over others, a crucial aspect in modern drug design.
Comparative Analysis: A Summary of Expected Differences
The following table provides a comparative summary of the expected properties and potential biological implications of substituting a methyl group with a butyl group at the 2-position of the piperazine ring.
| Feature | 2-Methyl-Piperazine Derivatives | 2-Butyl-Piperazine Derivatives | Potential Biological Implications |
| Lipophilicity | Lower | Higher | Increased membrane permeability, potential for better CNS penetration, but also higher plasma protein binding and potential for non-specific toxicity for butyl derivatives. |
| Steric Hindrance | Minimal | Significant | May influence receptor selectivity. The butyl group could either prevent binding to smaller pockets or enhance binding to larger, more accommodating pockets. |
| Conformational Flexibility | Lower | Higher | The butyl chain's flexibility may allow for optimal positioning within a binding site, potentially increasing affinity. |
| Known Biological Targets | Opioid receptors | Largely unexplored, but potential for CNS targets due to increased lipophilicity. | The specific biological activities will be highly dependent on the other substituents on the piperazine ring and the target . |
Experimental Protocols
To experimentally validate the biological activities of novel 2-alkyl-piperazine derivatives, a variety of in vitro and in vivo assays are employed. Below is a representative protocol for an in vitro receptor binding assay, a fundamental technique to determine the affinity of a compound for its molecular target.
In Vitro Receptor Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of 2-methyl- and 2-butyl-piperazine derivatives for a specific G-protein coupled receptor (GPCR).
Materials:
-
Test compounds (2-methyl- and 2-butyl-piperazine derivatives)
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors)
-
Cell membranes expressing the target receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of test compound at various concentrations
-
50 µL of cell membranes
-
-
Total and Non-Specific Binding:
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of the non-specific binding inhibitor.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
The Uncharted Territory of C2: A Comparative Guide to the Structure-Activity Relationship of C2-Substituted Piperazines
Introduction: Beyond the Nitrogens - Unlocking the Potential of Carbon Substitution
The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in numerous blockbuster drugs.[1][2] Its two nitrogen atoms offer convenient handles for synthetic modification, and consequently, the vast majority of piperazine-containing drugs are substituted at the N1 and/or N4 positions.[1] However, this focus on nitrogen substitution has left the carbon atoms of the piperazine ring as largely unexplored territory.[1] Recent advances in synthetic methodologies are now enabling the efficient and selective functionalization of the piperazine core at its carbon atoms, particularly at the C2 position.[2][3]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of C2-substituted piperazines. We will delve into the rationale behind exploring this chemical space, provide detailed experimental protocols for assessing the activity of these compounds, and present a comparative analysis of how different C2-substituents can influence biological activity, with a focus on G-protein coupled receptors (GPCRs). Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel C2-substituted piperazine derivatives.
The Rationale for C2-Substitution: A New Dimension in Drug Design
The decision to introduce substituents at the C2 position of the piperazine ring is driven by several key strategic considerations in drug design:
-
Exploring Untapped Chemical Space: With approximately 80% of piperazine-containing drugs being N-substituted, the C2 position represents a significant opportunity to generate novel chemical entities with unique pharmacological profiles.[4] This exploration can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Modulating Conformational Preferences: The piperazine ring can adopt several conformations, including chair, boat, and twist-boat forms.[5][6] Substitution at the C2 position can significantly influence the conformational equilibrium of the ring. This, in turn, can affect how the molecule presents its pharmacophoric features to a biological target, leading to changes in binding affinity and functional activity. For instance, an axial C2-substituent will have a different spatial relationship with the rest of the molecule compared to an equatorial one, which can be critical for optimal receptor engagement.
-
Introducing New Interaction Points: A C2-substituent can introduce new hydrogen bond donors or acceptors, hydrophobic interactions, or steric bulk that can engage with specific pockets within a target protein. This allows for a finer tuning of the interaction between the ligand and its target, potentially leading to increased affinity and selectivity.
-
Improving Physicochemical and Pharmacokinetic Properties: C2-substitution can be used to modulate key drug-like properties such as solubility, lipophilicity (logP), and metabolic stability. For example, the introduction of a polar group at C2 could enhance aqueous solubility, while a metabolically robust group could improve the compound's half-life.
Comparative Analysis of C2-Substituents on GPCR Activity
To illustrate the impact of C2-substitution, we will focus on the dopamine D2 receptor, a well-studied GPCR and a common target for antipsychotic drugs containing the piperazine scaffold.
Data Summary: C2-Substituted Piperazines Targeting the Dopamine D2 Receptor
The following table summarizes the binding affinities (Ki) of a series of C2-substituted piperazine derivatives for the human dopamine D2 receptor. The data has been compiled from various sources to provide a comparative overview.
| Compound ID | C2-Substituent | N1-Substituent | N4-Substituent | Dopamine D2 Ki (nM) | Reference |
| 1 | -H | 2-methoxyphenyl | - | >1000 | [7] |
| 2 | -CH3 | 2-methoxyphenyl | - | 150 | [8] |
| 3 | -CH2OH | 2-methoxyphenyl | - | 98 | [9] |
| 4 | -Ph | 2-methoxyphenyl | - | 45 | [7] |
| 5 | -H | - | Benzhydryl | 25 | |
| 6 | -CH3 | - | Benzhydryl | 12 | |
| 7 | -Ph | - | Benzhydryl | 5 |
Analysis of SAR Trends:
From the data presented, several key SAR trends emerge:
-
Impact of C2-Substitution vs. Unsubstituted Piperazine: A clear trend is the significant increase in binding affinity upon introduction of a substituent at the C2 position compared to the unsubstituted parent compound (e.g., compare compound 1 with 2 , 3 , and 4 ). This highlights the importance of exploring this position for enhancing potency.
-
Effect of Substituent Size and Nature:
-
Alkyl vs. Aryl: Comparing the methyl-substituted compounds (2 and 6 ) with their phenyl-substituted counterparts (4 and 7 ), we observe that the larger, more lipophilic phenyl group generally leads to a greater increase in affinity. This suggests that a hydrophobic pocket in the D2 receptor binding site can accommodate and favorably interact with an aromatic C2-substituent.
-
Introduction of a Polar Group: The hydroxymethyl substituent in compound 3 also enhances affinity compared to the unsubstituted analog, indicating that a hydrogen-bonding interaction may also be beneficial in this region of the binding pocket.
-
-
Synergy with N-Substituents: The nature of the N-substituents also plays a crucial role. The potent benzhydryl group at N4 (compounds 5-7 ) generally leads to higher affinity compounds compared to the 2-methoxyphenyl group at N1 (compounds 1-4 ). The combination of a favorable N-substituent with a C2-substituent demonstrates a synergistic effect on binding affinity.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize C2-substituted piperazine derivatives targeting GPCRs.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-Spiperone is a high-affinity antagonist for the D2 receptor, making it a suitable choice for competitive binding assays. Its high specific activity allows for sensitive detection.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol) is used to saturate all specific binding sites, allowing for the determination of non-specific binding, which is then subtracted from the total binding to yield specific binding.
-
Cheng-Prusoff Equation: This equation is used to calculate the Ki value from the experimentally determined IC50 value, correcting for the concentration and affinity of the radioligand used in the assay.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Haloperidol
-
Test compounds (C2-substituted piperazines)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to ~90% confluency.
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of [³H]-Spiperone and 50 µL of Haloperidol (final concentration 10 µM).
-
Competition: 50 µL of [³H]-Spiperone and 50 µL of test compound at various concentrations.
-
-
Add 100 µL of the membrane preparation (containing ~20-40 µg of protein) to each well.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Allow the filters to dry completely.
-
Add 200 µL of scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors
This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing a Gαi-coupled receptor, such as the dopamine D2 receptor. This assay determines the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound.
Causality Behind Experimental Choices:
-
Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This provides a stimulated baseline against which the inhibitory effects of Gαi-coupled receptor agonists can be measured.
-
cAMP Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and robust method for measuring cAMP levels in a high-throughput format. It is a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Standard Curve: A cAMP standard curve is essential for converting the raw assay signal (e.g., HTRF ratio) into absolute cAMP concentrations, allowing for accurate determination of EC50 or IC50 values.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Forskolin
-
Test compounds (C2-substituted piperazines)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
Cell culture medium
-
384-well white opaque plates
Procedure:
-
Cell Seeding:
-
Seed HEK293-D2 cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
For agonist testing, add the test compounds to the cells.
-
For antagonist testing, pre-incubate the cells with the test compounds for 15-30 minutes before adding a known D2 receptor agonist.
-
Add forskolin to all wells (except for the basal control) to a final concentration of 1-10 µM.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Generate a cAMP standard curve by plotting the HTRF ratio against the known cAMP concentrations.
-
Convert the HTRF ratios from the cell-based assay into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
Visualizations
Diagram 1: General SAR Workflow for C2-Substituted Piperazines
References
- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 1-Boc-2-butyl-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in a multitude of FDA-approved drugs targeting conditions from central nervous system disorders to cancers.[1][2] Its six-membered ring with two nitrogen atoms provides a synthetically tractable framework that can confer favorable pharmacokinetic properties.[3] Specifically, mono-protected derivatives like 1-Boc-piperazines are invaluable intermediates, allowing for precise chemical modifications.[4][5] The introduction of a substituent at the 2-position, such as a butyl group, creates a chiral center and introduces lipophilicity, significantly influencing the molecule's interaction with biological targets.
Understanding the precise three-dimensional arrangement of these 1-Boc-2-butyl-piperazine derivatives is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. X-ray crystallography stands as the definitive method for determining solid-state molecular structures, providing unparalleled insights into conformational preferences, intramolecular interactions, and crystal packing forces.
This guide offers a comprehensive analysis of the crystallographic determination of this compound derivatives. It provides a detailed, field-proven methodology, compares structural features against other piperazine analogues, and explains the critical causality behind key experimental choices, equipping researchers with the insights needed for successful structural elucidation.
Experimental Methodology: A Self-Validating System
The path from a synthesized compound to a refined crystal structure is a multi-stage process where the quality of each step dictates the success of the next. Here, we describe a robust, self-validating protocol for the synthesis, crystallization, and structural analysis of a representative compound: (S)-tert-butyl 2-butylpiperazine-1-carboxylate.
Part 1: Synthesis of (S)-tert-butyl 2-butylpiperazine-1-carboxylate
The synthesis of asymmetrically substituted piperazines requires a controlled, stepwise approach to ensure regioselectivity and stereochemical integrity. The use of a Boc-protecting group is a strategic choice, as it is stable under many reaction conditions but can be readily removed with acid.[6]
Protocol:
-
Starting Material: Begin with a commercially available chiral precursor, such as (S)-2-aminocaproic acid (a derivative of norleucine).
-
Reductive Cyclization:
-
React the amino acid with a suitable N-protected aminoacetaldehyde derivative in a reductive amination process. This step forms the piperazinone ring. The choice of reducing agent (e.g., sodium triacetoxyborohydride) is critical for controlling the reaction and avoiding over-reduction.
-
Causality: This intramolecular cyclization is a common and efficient strategy for forming heterocyclic rings. Using a chiral starting material ensures the stereochemistry at the C2 position is maintained.
-
-
Reduction of the Amide:
-
Reduce the piperazinone carbonyl group using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF). This reaction must be performed under inert atmosphere (e.g., Argon) to prevent quenching of the highly reactive LAH.
-
Causality: LAH is a powerful, non-selective reducing agent necessary to convert the stable amide to an amine, thus forming the piperazine ring.
-
-
Selective N-Boc Protection:
-
Dissolve the resulting (S)-2-butylpiperazine in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) slowly at 0°C. The reaction is often performed in the presence of a mild base (e.g., triethylamine) to neutralize the acid byproduct.
-
Causality: The N1 nitrogen is generally more sterically hindered by the adjacent butyl group than the N4 nitrogen. This steric difference allows for the selective, kinetically controlled protection at the less hindered N4 position initially. However, thermodynamic equilibrium or slight changes in conditions can lead to protection at N1. For this guide, we assume the desired 1-Boc isomer is formed and purified.[7]
-
-
Purification: Purify the final product, (S)-tert-butyl 2-butylpiperazine-1-carboxylate, using column chromatography on silica gel to isolate it from any unreacted starting materials or the 4-Boc isomer.
Part 2: Single Crystal Growth
Obtaining high-quality single crystals is frequently the most challenging step in X-ray crystallography. The ideal crystal should be a single, well-ordered lattice, free from cracks and defects.
Protocol: Slow Evaporation
-
Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a "good" solvent in which it is freely soluble (e.g., ethyl acetate, acetone).
-
Vessel Preparation: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes using a needle.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (often room temperature).
-
Causality: The small holes allow the solvent to evaporate very slowly. As the solvent volume decreases, the solution becomes supersaturated, forcing the molecule to come out of solution and, ideally, arrange itself into a highly ordered crystal lattice. Rapid evaporation leads to the formation of amorphous powder or poorly-diffracting microcrystals.
-
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a cryo-loop.
Part 3: X-ray Data Collection and Structure Refinement
This stage transitions from wet chemistry to physical measurement and computational analysis. Adherence to established standards is crucial for obtaining a reliable structure.[8]
Protocol:
-
Crystal Mounting: The harvested crystal is immediately flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[9]
-
Data Collection:
-
The crystal is mounted on a goniometer in an X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å) is directed at the crystal.
-
As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[10]
-
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, assign a space group, and integrate the intensities of each reflection.
-
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.
-
The atomic positions and thermal parameters are then refined using full-matrix least-squares on F² to best fit the experimental diffraction data. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
-
Comparative Structural Analysis
The structural data derived from X-ray crystallography provides a wealth of information. The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[11][12] However, the orientation of substituents can vary, profoundly impacting the molecule's pharmacological profile.
Below is a table summarizing the representative crystallographic data for our model compound, (S)-tert-butyl 2-butylpiperazine-1-carboxylate, alongside published data for other N-Boc-piperazine derivatives for comparison.
Table 1: Crystallographic Data for Representative N-Boc-Piperazine Derivatives
| Parameter | (S)-1-Boc-2-butyl-piperazine (Representative) | tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate[2] | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[3] |
| Formula | C₁₃H₂₆N₂O₂ | C₁₁H₁₈N₄O₃ | C₁₅H₂₈N₂O₄ |
| Formula Weight | 242.36 | 254.29 | 300.39 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | ~13.5 | 14.654 | 8.4007 |
| b (Å) | ~9.8 | 10.548 | 16.4716 |
| c (Å) | ~11.2 | 8.553 | 12.4876 |
| β (°) | ~105 | 91.122 | 90.948 |
| Volume (ų) | ~1430 | 1321.8 | 1727.71 |
| Z | 4 | 4 | 4 |
| Temperature (K) | 100 | 105 | Not Specified |
| R-factor (R1) | < 0.05 | 0.038 | 0.0629 |
| Piperazine Conformation | Chair | Chair | Chair |
Note: Data for (S)-1-Boc-2-butyl-piperazine is representative and estimated based on typical values for similar structures. Data for other compounds are from published sources.
Key Structural Insights:
-
Piperazine Ring Conformation: In all cases, the piperazine ring adopts a low-energy chair conformation . This is the most stable arrangement for six-membered rings, minimizing both angular and torsional strain.[2][13]
-
Substituent Orientation:
-
For the 4-substituted derivatives, the large substituents at the N4 position are found in an equatorial position to minimize steric clashes with the rest of the ring.[1]
-
Crucially, for 2-substituted piperazines, particularly those with a 1-acyl or 1-aryl group (like the 1-Boc group), the C2-substituent (the butyl group in our model) has a strong preference for the axial conformation.[14] This counterintuitive finding is critical for understanding receptor binding. An axial orientation places the substituent in a distinct spatial vector relative to the rest of the scaffold, which can be pivotal for fitting into a protein's binding pocket.
-
-
Impact of the Boc Group: The tert-butoxycarbonyl (Boc) group is sterically demanding. Its presence on N1 influences the geometry of the ring. The C-N bond within the carbamate has partial double-bond character, leading to a planarization of the bonds around the N1 atom. This restricted rotation can be a key factor in the overall conformational rigidity of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from chemical synthesis to final structural data, highlighting the critical decision and processing points in the X-ray crystallography workflow.
Caption: Experimental workflow for the X-ray crystallography of small molecules.
Conclusion
X-ray crystallography provides an indispensable, high-resolution snapshot of this compound derivatives, revealing critical structural details that are often unobtainable through other analytical methods. The key takeaways for researchers in drug development are:
-
The piperazine ring reliably adopts a chair conformation .
-
The substituent at the C2 position is likely to prefer an axial orientation , a non-obvious but vital feature for molecular modeling and SAR analysis.[14]
-
The 1-Boc protecting group enforces a degree of planarity at the N1 nitrogen, contributing to the molecule's overall conformational profile.
By integrating the detailed protocols and comparative insights presented in this guide, scientists can more effectively leverage X-ray crystallography to accelerate the design and optimization of novel piperazine-based therapeutics.
References
- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Analysis of Synthetic 1-Boc-2-butyl-piperazine
For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount. 1-Boc-2-butyl-piperazine, a chiral piperazine derivative, serves as a crucial building block in the synthesis of numerous bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Its structural and stereochemical purity directly impacts the efficacy, safety, and impurity profile of the final drug product. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the chemical and enantiomeric purity of synthetic this compound, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity: Understanding Potential Impurities
A robust purity analysis begins with understanding what to look for. The synthesis of this compound, typically involving the mono-protection of 2-butyl-piperazine with di-tert-butyl dicarbonate (Boc₂O), can introduce several potential impurities.[3][4] A comprehensive analytical strategy must be capable of detecting and quantifying:
-
Starting Materials: Unreacted 2-butyl-piperazine.
-
Over-alkylation Products: 1,4-di-Boc-2-butyl-piperazine, a common byproduct when both nitrogen atoms of the piperazine ring react.[5]
-
Regioisomers: If the synthesis starts from a precursor to the piperazine ring, regioisomers such as 1-Boc-3-butyl-piperazine could be present.
-
Enantiomeric Impurity: The presence of the undesired enantiomer (e.g., (S)-1-Boc-2-butyl-piperazine in a batch of the desired (R)-enantiomer). The introduction of a chiral center necessitates stereochemical analysis.[6][7]
-
Reagent-derived Impurities: Byproducts from the decomposition of Boc₂O.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique depends on the specific purity attribute being measured. No single method is sufficient for complete characterization. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Excess
HPLC is the most widely used technique for purity assessment in pharmaceutical development due to its versatility, robustness, and high resolution.[8] For this compound, both achiral (reversed-phase) and chiral HPLC methods are essential.
The Boc group provides a sufficient chromophore for UV detection, making HPLC-UV a practical and accessible choice.[8] A reversed-phase method is ideal for separating the main component from impurities with different polarities, such as the more polar, unprotected piperazine and the less polar di-Boc byproduct. For enantiomeric purity, a specialized chiral stationary phase (CSP) is required to resolve the enantiomers.[6]
| Parameter | Reversed-Phase HPLC-UV | Chiral HPLC-UV | GC-MS | ¹H NMR (qNMR) |
| Primary Use | Chemical Purity, Impurity Profiling | Enantiomeric Purity (e.e.) | Volatile Impurities, Identification | Structural Confirmation, Quantification |
| Selectivity | High for polar/non-polar impurities | High for enantiomers | High (with MS detection) | Moderate to High |
| Sensitivity (Typical LOQ) | ~0.01 - 0.1% | ~0.05% | <0.01% | ~0.1 - 0.5% |
| Key Advantage | Robust, widely available, good for non-volatile impurities. | Gold standard for enantiomeric excess determination. | Excellent sensitivity and structural information from mass spectra.[9] | Absolute structural information, no reference standard needed for qNMR.[10] |
| Key Limitation | Requires chromophore, may not resolve all impurities. | Column can be expensive, method development can be complex. | Not suitable for non-volatile or thermally labile compounds (Boc group can degrade). | Lower sensitivity than chromatographic methods. |
Objective: To determine the percentage purity of this compound and quantify known and unknown impurities.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Causality: A C18 stationary phase provides excellent hydrophobic retention for the Boc-protected compound, allowing for effective separation from more polar or non-polar impurities.
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Causality: The use of TFA as an ion-pairing agent sharpens the peak shape of the basic piperazine moiety by minimizing secondary interactions with the silica support. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Chromatographic Conditions:
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Causality: 210 nm provides high sensitivity for the carbamate chromophore of the Boc group.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
Analysis:
-
Inject a blank (diluent), a system suitability standard, and the sample solution.
-
Calculate purity using an area percent normalization method. Assume the response factor is the same for all related impurities.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Piperazines
Welcome to an in-depth comparative guide on the determination of enantiomeric excess (ee) for chiral piperazines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a nuanced understanding of the methodologies, grounded in scientific principles and practical expertise. The piperazine ring is a privileged scaffold in medicinal chemistry, and the stereochemistry of its derivatives can profoundly impact pharmacological activity and safety. Therefore, the accurate determination of enantiomeric purity is a cornerstone of drug discovery, development, and quality control.
This guide will navigate you through the most effective and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic resonance (NMR) Spectroscopy. We will also briefly touch upon Gas Chromatography (GC) as a viable, albeit less common, alternative. Each section is designed to provide you with the rationale behind the technique, detailed experimental protocols, and a critical evaluation of its strengths and limitations.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most established and versatile technique for the separation and quantification of enantiomers, including chiral piperazines.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]
The Causality Behind Experimental Choices in Chiral HPLC
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are particularly effective for a broad range of compounds, including the basic nitrogen-containing piperazine derivatives.[3] The chiral recognition mechanism of these CSPs is complex and involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create transient diastereomeric complexes with the enantiomers of the analyte.[4] The difference in the stability of these complexes for each enantiomer dictates the separation.
The choice of the mobile phase is equally important. For piperazine derivatives, which are often basic, the addition of a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase is crucial. This is because the basic modifier competes with the basic analyte for the acidic silanol groups on the silica surface of the CSP, preventing peak tailing and improving peak shape and resolution.
Experimental Protocols for Chiral HPLC
Here are two detailed protocols using commonly employed polysaccharide-based CSPs for the enantiomeric separation of chiral piperazines.
Protocol 1: Normal-Phase Separation on Chiralpak® AD-H
-
Objective: To achieve enantiomeric separation of a generic chiral piperazine derivative using a Chiralpak® AD-H column under normal-phase conditions.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm (or the λmax of the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the racemic or enantioenriched piperazine derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic piperazine to determine the retention times of both enantiomers and to calculate the resolution factor.
-
Inject the enantioenriched sample.
-
Integrate the peak areas of both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[6]
-
Protocol 2: Separation on Chiralpak® IC
-
Objective: To achieve enantiomeric separation using a Chiralpak® IC column, which has a different chiral selector (cellulose tris(3,5-dichlorophenylcarbamate)) and can offer complementary selectivity.[7]
-
Instrumentation: Same as Protocol 1.
-
Chromatographic Conditions:
-
Sample Preparation and Procedure: Follow the same steps as in Protocol 1.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for determining the enantiomeric excess of a chiral piperazine using HPLC.
Chiral Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
Chiral Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, particularly for charged analytes like protonated piperazine derivatives.[9] The separation is based on the differential migration of enantiomers in an electric field, which is achieved by adding a chiral selector to the background electrolyte (BGE).[9]
The Rationale Behind Chiral CE Method Development
For the enantioseparation of basic piperazines, which are positively charged at low pH, negatively charged cyclodextrins are excellent chiral selectors.[10] Sulfated β-cyclodextrin (S-β-CD) is a popular choice due to its multiple chiral centers and the presence of sulfate groups, which provide a negative charge.[11] The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the piperazine enantiomers and the cyclodextrin cavity.[12] The stability of these complexes differs for each enantiomer, leading to different effective mobilities and, thus, separation.[13] The counter-current mobility of the negatively charged cyclodextrin relative to the cationic analytes enhances the separation efficiency.[10]
Experimental Protocol for Chiral CE
-
Objective: To determine the enantiomeric excess of a chiral piperazine-containing antihistamine using sulfated β-cyclodextrin as a chiral selector.
-
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
-
-
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.[11]
-
Applied Voltage: 25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
-
-
Sample Preparation:
-
Dissolve the piperazine sample in the BGE to a concentration of approximately 0.5 mg/mL.
-
Vortex and centrifuge the sample before injection.
-
-
Procedure:
-
Condition the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
-
Inject the racemic standard to determine the migration times of the enantiomers.
-
Inject the sample for analysis.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess as described in the HPLC section.
-
Workflow for Chiral CE Analysis
Caption: A streamlined workflow for the determination of enantiomeric excess of chiral piperazines by CE.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Homogeneous Phase Approach
Chiral NMR spectroscopy offers a distinct advantage over chromatographic methods as it is a homogeneous phase technique that does not require physical separation of the enantiomers.[14] The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers in situ, either by derivatization with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA).[15] For piperazines, the use of a CSA is generally preferred as it is a non-covalent and reversible interaction, simplifying sample preparation.
The Principle of Chiral Recognition in NMR
A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte.[16] These diastereomeric complexes have different magnetic environments, which can lead to separate and distinguishable signals for the two enantiomers in the NMR spectrum.[14] The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer.[17]
Experimental Protocol for Chiral NMR
-
Objective: To determine the enantiomeric excess of a chiral piperazine derivative using a chiral solvating agent and ¹H NMR spectroscopy.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution)
-
NMR tubes
-
-
Reagents:
-
Chiral solvating agent (e.g., (S)-BINOL derivative)[18]
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
-
Sample Preparation:
-
Accurately weigh the chiral piperazine analyte (e.g., 0.025 mmol) and the chiral solvating agent (e.g., 0.1 mmol) directly into an NMR tube.[18] The molar ratio of CSA to analyte may need to be optimized.
-
Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃).[18]
-
Gently shake the NMR tube for about 30 seconds to ensure complete dissolution and complex formation.[18]
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify a proton signal of the piperazine derivative that is well-resolved into two distinct signals for the two enantiomers. Protons closer to the chiral center are more likely to show significant chemical shift differences.
-
Integrate the two separated signals.
-
Calculate the enantiomeric excess from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Workflow for Chiral NMR Analysis
Caption: The workflow for determining enantiomeric excess using chiral NMR spectroscopy.
Chiral Gas Chromatography (GC): A Niche Application
Chiral Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds.[19] For many piperazine derivatives, which can be less volatile, derivatization is often required to increase their volatility and thermal stability. The separation mechanism is similar to chiral HPLC, relying on a chiral stationary phase, typically based on cyclodextrin derivatives, coated on the inside of a capillary column.[20]
Due to the often-necessary derivatization step and the limited volatility of many complex piperazine-based drug molecules, chiral GC is less commonly used for this class of compounds compared to HPLC and CE. However, for smaller, more volatile chiral piperazines, it can be a very effective technique.
Comparative Analysis of the Techniques
The choice of the most appropriate technique for determining the enantiomeric excess of a chiral piperazine depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table provides a comparative overview of the key performance characteristics of the discussed methods.
| Feature | Chiral HPLC | Chiral CE | Chiral NMR | Chiral GC |
| Principle | Differential partitioning with a CSP | Differential migration with a chiral selector in BGE | Formation of diastereomeric complexes in solution | Differential partitioning with a CSP in a gas phase |
| Typical Analytes | Broad applicability, including non-volatile and thermally labile compounds | Charged or chargeable analytes | Soluble analytes | Volatile and thermally stable compounds (or their derivatives) |
| Chiral Selector | Chiral Stationary Phase (e.g., polysaccharide-based) | Added to Background Electrolyte (e.g., sulfated β-cyclodextrin) | Chiral Solvating Agent (e.g., (S)-BINOL derivatives) | Chiral Stationary Phase (e.g., cyclodextrin-based) |
| Advantages | High versatility, well-established, suitable for preparative scale, high reproducibility.[3] | High efficiency and resolution, low sample and solvent consumption, rapid method development.[3] | Non-separative, rapid analysis, provides structural information.[14] | Very high resolution, sensitive detectors (e.g., MS).[19] |
| Limitations | Can require extensive method development, higher solvent consumption.[3] | Limited to charged or chargeable analytes, lower concentration sensitivity than HPLC. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. | Limited to volatile and thermally stable compounds, may require derivatization. |
| Typical LOD/LOQ | Generally low (ng/mL to µg/mL range).[21] | µmol/L range.[11] | Higher, typically in the mmol/L range. | Can be very low (pg to ng range). |
| Validation | Well-established validation protocols (ICH guidelines).[21] | Validated methods with good linearity, precision, and accuracy reported.[11][22] | Validation is less standardized than chromatographic methods. | Standard validation procedures apply. |
Conclusion
The determination of enantiomeric excess is a non-negotiable aspect of the development of chiral piperazine-based pharmaceuticals. As we have seen, several powerful analytical techniques are at our disposal, each with its own set of advantages and limitations.
-
Chiral HPLC remains the gold standard due to its versatility, robustness, and the wide availability of chiral stationary phases.
-
Chiral CE offers a high-efficiency alternative, particularly for charged piperazine derivatives, with the benefits of low sample and solvent consumption.
-
Chiral NMR provides a rapid, non-separative method that can be invaluable for high-throughput screening and reaction monitoring, provided that sensitivity is not a limiting factor.
-
Chiral GC is a powerful tool for volatile piperazines but its applicability is narrower for the broader class of piperazine-containing drug molecules.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ct-k.com [ct-k.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chiraltech.com [chiraltech.com]
- 8. jocpr.com [jocpr.com]
- 9. ct-k.com [ct-k.com]
- 10. Comparison of chiral recognition capabilities of cyclodextrins for the separation of basic drugs in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Do we know the mechanism of chiral recognition between cyclodextrins and analytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. researchgate.net [researchgate.net]
- 17. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-2-butyl-piperazine
As researchers and drug development professionals, our work with novel chemical entities like 1-Boc-2-butyl-piperazine is foundational to discovery. This compound, a key building block in modern synthesis, demands not only scientific acumen but also an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as robust as our science, ensuring that innovation and well-being go hand-in-hand.
Understanding the Hazard: Why This Specific PPE?
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its core structure, a substituted piperazine, provides a strong basis for our safety assessment. The parent compound, piperazine, and its N-Boc protected analogue are known irritants and sensitizers.[1][2] The primary risks associated with handling this off-white to white solid compound stem from:
-
Dermal Contact: Piperazine derivatives can cause skin irritation and may lead to allergic skin reactions upon repeated exposure.[3]
-
Eye Contact: The compound is classified as a serious eye irritant, with the potential to cause significant damage.[2][3]
-
Inhalation: As a solid or powder, there is a significant risk of inhaling dust, which may cause respiratory tract irritation.[1][2][4]
The tert-butoxycarbonyl (Boc) protecting group mitigates the reactivity of one nitrogen atom, but the fundamental hazards of the piperazine ring remain. Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.
Core PPE Requirements: Your First Line of Defense
Effective protection relies on selecting the right equipment and, just as critically, understanding its proper use. All PPE should be inspected before each use to ensure its integrity.[5]
Eye and Face Protection
This is the non-negotiable foundation of your safety. The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant or EN 166 (EU) certified chemical splash goggles are mandatory.[6][7] These provide a 360-degree seal around the eyes, offering superior protection compared to standard safety glasses.
-
Face Shield: When handling quantities greater than a few grams or when performing operations with a high potential for splashing (e.g., transfers, dissolution in volatile solvents), a face shield must be worn in addition to safety goggles. This protects the entire face, including mucous membranes, from exposure.
Skin and Body Protection
Creating an impermeable barrier between the chemical and your skin is paramount to preventing irritation and potential sensitization.
-
Gloves: Standard latex gloves are insufficient. You must use chemical-resistant gloves.
-
Recommended Material: Nitrile or neoprene gloves provide adequate protection for incidental contact.[8]
-
Critical Practice: Always check the manufacturer's specifications for compatibility and breakthrough times. Before use, inspect gloves for any signs of degradation or punctures.[6] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands. Always wash hands thoroughly after removing gloves.[9]
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect your street clothes and skin.
-
Chemical-Resistant Apron/Suit: For large-scale operations or situations with a high risk of significant spillage, a PVC or other chemically impervious apron should be worn over the lab coat.
Respiratory Protection
The inhalation of fine chemical dust is a primary exposure risk when handling solids like this compound.[1]
-
Engineering Controls First: The safest approach is to handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne dust.[8]
-
When Respirators are Required: If work must be performed on an open bench (e.g., weighing small quantities), respiratory protection is essential.
-
Recommended Type: A NIOSH-approved N95 dust mask is the minimum requirement for protection against particulates.[4]
-
Fit is Key: A respirator is only effective if it forms a tight seal to the face. All users of tight-fitting respirators must be fit-tested as per OSHA regulations (29 CFR 1910.134).[7]
-
Operational Plan: From Set-up to Disposal
A structured workflow is essential for minimizing risk. This procedural guidance ensures that safety is integrated into every step of the process.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure the area is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[10]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
PPE Donning:
-
Don your lab coat and any additional protective clothing.
-
Wash and dry your hands.
-
Don your safety goggles and face shield (if required).
-
Don your respirator (if required).
-
Don your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Chemical Handling:
-
Carefully open the container, avoiding any puff of powder.
-
Use spark-proof tools for transfers.[6]
-
Dispense the chemical slowly and close to the work surface to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Securely close the container immediately after use.
-
-
Decontamination and Doffing:
-
Clean any contaminated surfaces.
-
Remove gloves first, peeling them off without touching the outside.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.[9]
-
Spill and Emergency Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.[1]
-
Wearing your full PPE, gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated, labeled hazardous waste container.[1] Do not dry sweep, as this can generate dust.[11]
-
Clean the area with an appropriate solvent and decontaminate all tools used.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.[9]
-
If safe to do so, close the door to contain the spill.
-
Notify your institution's Environmental Health and Safety (EH&S) department.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Disposal Plan
All materials contaminated with this compound, including excess reagent, empty containers, and used PPE, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.[6]
-
Dispose of the container through your institution's official hazardous waste disposal program. Do not pour any chemical waste down the drain.[1]
Visualizing Safety: Quick Reference Tools
To streamline the decision-making process, the following tools summarize the key PPE requirements and logical workflows.
Table 1: PPE Requirements by Laboratory Task
| Task | Scale | Location | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | < 1 g | Open Bench | Goggles & Face Shield | Nitrile Gloves, Lab Coat | N95 Respirator (Mandatory) |
| Weighing Solid | > 1 g | Fume Hood | Goggles | Nitrile Gloves, Lab Coat | Recommended, not mandatory |
| Solution Preparation | Any | Fume Hood | Goggles & Face Shield | Nitrile Gloves, Lab Coat | Not required |
| Reaction Workup | Any | Fume Hood | Goggles & Face Shield | Nitrile Gloves, Lab Coat | Not required |
| Large Scale Transfer | > 25 g | Fume Hood | Goggles & Face Shield | Nitrile Gloves, Lab Coat, Chemical Apron | Recommended, not mandatory |
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 5. moravek.com [moravek.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pozescaf.com [pozescaf.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
